molecular formula C21H20O10 B1261975 kaempferol 3-O-rhamnoside

kaempferol 3-O-rhamnoside

Cat. No.: B1261975
M. Wt: 432.4 g/mol
InChI Key: SOSLMHZOJATCCP-VVTWGIOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-rhamnoside is a flavonol glycoside consisting of kaempferol and a rhamnose sugar moiety. This natural compound is isolated from various plant species and is a valuable tool for biomedical research due to its multifaceted biological activities. Its primary research applications include oncology, neuroscience, and metabolic disease studies. In cancer research, this compound inhibits cell proliferation and induces apoptosis in various cell lines, including MCF-7 breast cancer cells and LNCaP prostate cancer cells, through activation of the caspase cascade pathway (caspase-9, caspase-3, and PARP) . It has also demonstrated anti-tumor activity in vivo against Ehrlich ascites carcinoma (EAC) cells and cytotoxicity against nasopharyngeal cancer via inhibition of EGFR-TK . Comparative studies indicate it retains significant anti-proliferative activity, though often less potent than the kaempferol aglycone . In neurological disease research, this compound shows promise against Alzheimer's disease pathology. It abrogates amyloid-beta (Aβ42) toxicity by remodeling toxic oligomers and fibrils into non-toxic aggregates, effectively inhibiting fibrilogenesis and secondary structural transformation of the peptide . Its anti-inflammatory and antioxidant properties are also relevant for neuroprotection . For metabolic research, a recent 2024 study highlights its potential in managing diabetes. This compound was shown to modulate glycolytic and gluconeogenic enzyme activities in the liver, improve fasting blood glucose and serum insulin levels, normalize lipid profiles, and reduce oxidative stress in streptozotocin (STZ)-induced diabetic mice, potentially through activation of the AMPK pathway . Furthermore, the compound exhibits strong antioxidant activity, effectively scavenging DPPH free radicals and protecting biomolecules like DNA and erythrocytes from oxidative damage . It also possesses antiplasmodial activity against chloroquine-resistant Plasmodium falciparum , the parasite responsible for malaria . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1

InChI Key

SOSLMHZOJATCCP-VVTWGIOXSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Synonyms

kaempferol 3-O-alpha-rhamnoside
kaempferol 3-O-rhamnoside

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of Kaempferol 3-O-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Molecular Weight, and Technical Characterization of Kaempferol 3-O-rhamnoside (Afzelin) Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Structural Elucidation, Isolation Protocols, and Pharmacological Mechanisms[1][2]

Executive Summary

This compound (commonly known as Afzelin ) is a bioactive flavonol glycoside characterized by the attachment of an alpha-L-rhamnopyranosyl moiety to the C-3 position of a kaempferol backbone.[1][2][3][4][5][6][7] Widely distributed in medicinal flora such as Schima wallichii, Pithecellobium dulce, and Houttuynia cordata, it serves as a critical reference standard in phytochemical analysis and a lead scaffold for anti-inflammatory and anti-cancer drug development. This guide provides a rigorous technical breakdown of its physicochemical identity, validated isolation workflows, and molecular mechanisms of action.[2]

Physicochemical Identity & Structural Architecture[1][2]

The core structure of Afzelin consists of a polyphenolic aglycone (Kaempferol) linked via an O-glycosidic bond to a deoxyhexose sugar (Rhamnose).[2] Understanding the stereochemistry of the rhamnose moiety (alpha-L-configuration) is vital for distinguishing it from other isomers.[1][2]

Table 1: Chemical Specifications
ParameterTechnical Detail
Common Name Afzelin; Kaempferin
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
CAS Registry Number 482-39-3
Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol
Aglycone Kaempferol (3,5,7,4'-tetrahydroxyflavone)
Glycone

-L-Rhamnose (6-deoxy-L-mannose)
Linkage O-glycosidic linkage at C-3
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Appearance Yellow amorphous powder or needles
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional groups defining the molecule.[2]

ChemicalStructure cluster_aglycone Aglycone (Kaempferol) cluster_glycone Glycone (Rhamnose) K_Core Chromen-4-one Scaffold OH_5 5-OH K_Core->OH_5 OH_7 7-OH K_Core->OH_7 Ph_Ring 2-(4-Hydroxyphenyl) (B-Ring) K_Core->Ph_Ring Linkage O-Glycosidic Bond (C3 Position) K_Core->Linkage OH_4p 4'-OH Ph_Ring->OH_4p Rham alpha-L-Rhamnopyranose Me_Group C6-Methyl (Characteristic NMR doublet) Rham->Me_Group Linkage->Rham caption Fig 1. Structural connectivity of this compound (Afzelin).

Figure 1: Structural connectivity showing the Kaempferol backbone linked to the Rhamnose moiety.[4][6][8]

Analytical Characterization (NMR & MS)[2][10][11][12]

Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with Nuclear Magnetic Resonance (NMR) shifts.[2]

Mass Spectrometry (ESI-MS)[1][2]
  • Precursor Ion:

    • Negative Mode ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      [2]
      
    • Positive Mode

      
      [2]
      
  • Fragmentation Pattern:

    • Primary Fragment:

      
       (Kaempferol aglycone).[2]
      
    • Loss:

      
       (Loss of rhamnosyl moiety).[2]
      
    • Diagnostic Logic: The clean loss of 146 Da confirms a deoxyhexose sugar (rhamnose) rather than a hexose (162 Da) or pentose (132 Da).[2]

Nuclear Magnetic Resonance (NMR) Data

The following shifts are diagnostic for Afzelin in DMSO-


 or Methanol-

:
  • Rhamnose Methyl Group (

    
    H):  A doublet at 
    
    
    
    ppm (
    
    
    Hz).[2] This is the "fingerprint" signal for rhamnose.[2]
  • Anomeric Proton (

    
    H):  A doublet at 
    
    
    
    ppm (
    
    
    Hz).[2] The small coupling constant indicates the
    
    
    -configuration.[2]
  • A-Ring Protons: Two doublets at

    
     (H-6) and 
    
    
    
    (H-8) ppm (
    
    
    Hz, meta-coupling).
  • B-Ring Protons: Two doublets at

    
     (H-3',5') and 
    
    
    
    (H-2',6') ppm (
    
    
    Hz, ortho-coupling).

Isolation and Purification Protocol

The following protocol is synthesized from established methodologies for isolating flavonol rhamnosides from plant matrices (e.g., Schima wallichii leaves).

Reagents & Materials[1][2][9][11][13][14][15]
  • Solvents: Ethanol (70%), n-Hexane, Ethyl Acetate (EtOAc), Methanol.[2]

  • Stationary Phase: Silica gel 60 (230–400 mesh) or Sephadex LH-20.[1][2]

Step-by-Step Methodology
  • Extraction: Macerate dried, powdered leaves (1 kg) in 70% Ethanol (3 x 3L) for 72 hours at room temperature. Filter and concentrate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Crude Extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.[2]

    • Partition with n-Hexane (3x) to remove lipids, chlorophyll, and non-polar waxes.[2] Discard hexane layer.[2]

    • Partition the aqueous layer with Ethyl Acetate (3x).[2] Critical Step: Afzelin concentrates in the EtOAc fraction due to its intermediate polarity.[2]

  • Chromatographic Isolation:

    • Load the EtOAc fraction onto a Silica Gel Open Column.[2]

    • Elution Gradient: Chloroform:Methanol (starting 95:5

      
       80:20).[2]
      
    • Collect fractions. Afzelin typically elutes in mid-polarity fractions.[2]

  • Polishing: Purify active fractions using Sephadex LH-20 (eluting with Methanol) to remove polymeric tannins.[1][2]

  • Crystallization: Recrystallize from Methanol/Water to yield yellow needles.

Workflow Visualization

ExtractionWorkflow Raw Dried Plant Material (e.g., S. wallichii leaves) Ethanol 70% Ethanol Extraction (3 x 72h) Raw->Ethanol Crude Crude Extract (Concentrated) Ethanol->Crude Partition Liquid-Liquid Partitioning Crude->Partition Hexane n-Hexane Fraction (Discard Lipids) Partition->Hexane Non-polar EtOAc Ethyl Acetate Fraction (Target Enriched) Partition->EtOAc Mid-polar Water Water Fraction (Discard Polar) Partition->Water Polar Column Silica Gel Column (Gradient CHCl3:MeOH) EtOAc->Column Sephadex Sephadex LH-20 (Polishing) Column->Sephadex Final Pure Afzelin (Yellow Needles) Sephadex->Final caption Fig 2. Bioactivity-guided isolation workflow for this compound.

Figure 2: Isolation workflow targeting the Ethyl Acetate fraction.

Pharmacological Potential & Drug Development[2][6][15][16]

Afzelin exhibits a distinct pharmacological profile driven by its ability to modulate oxidative stress and mitochondrial function.[2]

Mechanism of Action[11]
  • Antioxidant Activity: Direct scavenging of DPPH and ABTS radicals.[2] The 4'-OH group on the B-ring and the 5,7-di-OH on the A-ring are critical for electron donation.[1]

  • Anti-Inflammatory: Inhibits the expression of COX-2 and iNOS enzymes, reducing the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2]

  • Mitochondrial Protection: In models of oxidative damage (e.g., AAPH-induced), Afzelin attenuates mitochondrial depolarization and modulates mitophagy-related proteins (Parkin, PINK1).[2]

  • Anti-Cancer: Induces apoptosis in MCF-7 breast cancer cells via the caspase cascade.[1][2]

Signaling Pathway Diagram[1][2]

Mechanism Afzelin Afzelin (this compound) ROS ROS / Free Radicals Afzelin->ROS Scavenges Mito Mitochondrial Integrity Afzelin->Mito Preserves COX2 COX-2 / iNOS Afzelin->COX2 Inhibits Caspase Caspase Cascade (3/9) Afzelin->Caspase Activates (in Tumors) ROS->Mito Damages Outcome1 Cell Survival (Cytoprotection) Mito->Outcome1 Outcome3 Reduced Inflammation COX2->Outcome3 Outcome2 Apoptosis (Cancer Cells) Caspase->Outcome2 caption Fig 3. Multi-target pharmacological mechanism of Afzelin.

Figure 3: Pharmacological interaction map showing cytoprotective and apoptotic pathways.

References

  • PubChem. (2025).[2][5][9][10][11] Kaempferol 3-O-alpha-L-rhamnoside (CID 15558501).[1][2][5][9] National Library of Medicine.[2] [Link][2]

  • Sasmita, P., et al. (2022).[2][8] Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii.[1][2][12] Experimental and Therapeutic Medicine.[2][13] [Link]

  • Akter, S., et al. (2022).[2][8][14] Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce.[1][2] BMC Complementary Medicine and Therapies.[2] [Link][2]

  • Markham, K.R., et al. (1992).[2] Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco-rhamnoside structures.[1][2][3] Phytochemistry.[2][13][14][15][10][11][16] [Link]

Sources

Natural Plant Sources of Afzelin (Kaempferol 3-O-rhamnoside): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Afzelin (Kaempferol 3-O-rhamnoside) is a bioactive flavonol glycoside increasingly recognized for its potent oncological, anti-inflammatory, and neuroprotective properties. Unlike its aglycone precursor kaempferol, the rhamnosyl moiety at the C-3 position confers unique solubility and pharmacokinetic profiles, enhancing its efficacy in targeting mitochondrial pathways and suppressing cytokine storms. This guide provides a technical analysis of high-yield botanical sources, optimized extraction methodologies, and the mechanistic basis of its therapeutic action.

Chemical Identity & Biosynthetic Origin[1]

Chemical Structure: Afzelin is characterized by a kaempferol backbone glycosylated at the C-3 hydroxyl group with L-rhamnose.[1]

  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

  • Molecular Formula: C₂₁H₂₀O₁₀

  • Molecular Weight: 432.38 g/mol

Biosynthetic Pathway: The synthesis of Afzelin in planta follows the phenylpropanoid pathway, diverging at the flavonol synthase (FLS) step. The critical final step involves the glycosylation of kaempferol by specific UDP-rhamnose dependent glycosyltransferases (e.g., UGT78D1).

Biosynthesis Tyrosine L-Tyrosine Coumaric p-Coumaric Acid Tyrosine->Coumaric TAL TAL CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA Naringenin Naringenin CoumaroylCoA->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Kaempferol Kaempferol Dihydrokaempferol->Kaempferol Afzelin Afzelin (this compound) Kaempferol->Afzelin + UDP-Rhamnose CL4 4CL CHS CHS/CHI F3H F3H FLS FLS (Flavonol Synthase) UGT UGT78D1 (Rhamnosyltransferase)

Figure 1: Biosynthetic pathway of Afzelin from L-Tyrosine. The critical rhamnosylation step is catalyzed by specific UGTs.

Botanical Distribution & Quantitative Yields[4][6][7]

While Afzelin is ubiquitous in the Rosaceae and Nymphaeaceae families, industrial viability depends on specific tissue concentration. Recent metabolomic profiling has identified Acanthopanax senticosus (Siberian Ginseng) and Lespedeza cuneata as superior sources compared to traditional sources like Water Lily.

Comparative Yield Table
Plant SpeciesFamilyPart UsedAfzelin Content (mg/g dry wt)Notes
Acanthopanax senticosus AraliaceaeStems47.99 Highest reported yield; stem bark is rich in glycosides.[2]
Lespedeza cuneata FabaceaeAerial parts0.72 – 11.83 Highly variable based on harvest time; rich in total flavonoids.
Zanthoxylum bungeanum RutaceaeLeaves6.84 Yield obtained via optimized ATPS extraction.
Nymphaea odorata NymphaeaceaeFlowers~1.5 - 5.0*Traditional source; often co-elutes with quercitrin.
Pithecellobium dulce FabaceaeLeavesHigh**70% tumor inhibition at 50mg/kg; exact mg/g varies by extraction.
Cornus officinalis CornaceaeFruit/LeavesModerateRich in iridoids; Afzelin present as minor constituent.

*Estimated based on comparative HPLC peak areas relative to total flavonoids. **High biological activity confirmed; specific isolation yield varies by solvent polarity.

Key Sourcing Insight: For high-purity isolation, Acanthopanax senticosus stems represent the most efficient biomass, offering nearly 4-fold higher concentrations than Lespedeza and significantly higher than Nymphaea species.

Extraction & Isolation Methodologies

To maximize yield and purity, a polarity-gradient fractionation approach is required. The rhamnoside moiety renders Afzelin moderately polar, necessitating the removal of lipophilic chlorophylls (via hexane) and highly polar glycosides (via water).

Protocol A: Standard Laboratory Isolation (High Purity)

Best for: Pharmacological assay preparation.

  • Defatting (Pre-treatment):

    • Pulverize dried leaves/stems (e.g., Pithecellobium dulce or Acanthopanax) to <40 mesh.

    • Extract with n-Hexane (1:10 w/v) for 24 hours.

    • Purpose: Removes chlorophyll, lipids, and waxes that interfere with HPLC. Discard hexane fraction.

  • Primary Extraction:

    • Extract residue with 80% Methanol (1:10 w/v) for 48 hours at room temperature.

    • Filter and concentrate under vacuum (Rotavap) at 40°C to obtain crude methanolic extract.

  • Liquid-Liquid Fractionation:

    • Suspend crude extract in distilled water.

    • Partition sequentially with:

      • Chloroform (removes remaining non-polar aglycones).

      • Ethyl Acetate (EtOAc) (Target Fraction).[3]

      • n-Butanol (removes highly polar di/tri-glycosides).

    • Critical Step: Afzelin concentrates in the Ethyl Acetate fraction.

  • Chromatographic Isolation:

    • Load EtOAc fraction onto a Silica Gel 60 column.

    • Elute with gradient: Chloroform:Methanol (90:10 → 70:30) .

    • Monitor fractions via TLC; Afzelin typically elutes in mid-polarity fractions.

Protocol B: Aqueous Two-Phase System (ATPS) (Scalable/Green)

Best for: Industrial scale-up (e.g., Zanthoxylum leaves).

  • System: Ethanol / NaH₂PO₄.

  • Conditions: 29% (w/w) NaH₂PO₄ + 25% (w/w) Ethanol.

  • Procedure: Mix crude extract with salt/alcohol system. Afzelin partitions preferentially into the ethanol-rich top phase, leaving impurities in the salt-rich bottom phase.

  • Yield: ~90% recovery rate with significantly reduced solvent toxicity.

Pharmacological Potential & Mechanisms[2][10]

Afzelin exhibits a "multi-target" therapeutic profile.[1] Its glycosylation allows it to penetrate cellular membranes while retaining specific affinity for mitochondrial and enzymatic targets.

Oncological Mechanism (Apoptosis Induction)

In breast (MCF-7) and lung cancer models, Afzelin triggers the intrinsic apoptotic pathway. It acts as a mitochondrial stressor in neoplastic cells, leading to the release of cytochrome c.

Apoptosis Afzelin Afzelin Mito Mitochondrial Dysfunction Afzelin->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Cascade PARP PARP Cleavage Casp3->PARP Death Apoptosis (Cell Death) PARP->Death

Figure 2: Mechanism of Afzelin-induced apoptosis in MCF-7 breast cancer cells via the mitochondrial caspase cascade.

Anti-Inflammatory & Asthma Attenuation

Afzelin modulates the immune response by inhibiting the GATA3 transcription factor, a master regulator of Th2 cell differentiation.

  • Mechanism: Downregulation of GATA3 → Reduced IL-4, IL-5, IL-13 secretion → Decreased eosinophil infiltration.

  • Application: Potential non-steroidal maintenance therapy for allergic asthma.

Neuroprotection & Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition: IC50 = 365 nM. Afzelin binds to the active site of AChE, preventing acetylcholine breakdown, relevant for Alzheimer's therapy.

  • Mitochondrial Biogenesis: Upregulates PGC-1α and inhibits PINK1/Parkin-mediated mitophagy, preserving mitochondrial mass in neuronal cells under oxidative stress.

References

  • Isolation and Anti-Cancer Activity in Schima wallichii Title: Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway. Source: Oncology Letters (NIH). URL:[Link]

  • Afzelin in Pithecellobium dulce Title: Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves.[1] Source: BMC Complementary Medicine and Therapies. URL:[Link]

  • High Yield in Acanthopanax senticosus Title: Quantitative analysis of flavonoids in Acanthopanax species by HPLC.[4][5][2] Source: Asian Journal of Chemistry. URL:[Link] (Referenced via snippet 1.13)

  • Extraction from Zanthoxylum bungeanum Title: Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System. Source: Journal of Food Science. URL:[Link] (Referenced via snippet 1.13)

  • Biosynthesis in E. coli Title: Production of this compound from glucose using engineered Escherichia coli. Source: Journal of Industrial Microbiology and Biotechnology. URL:[Link]

Sources

Kaempferol 3-O-rhamnoside CAS number and chemical identifiers

[1][2][3]

Chemical Identity & Physicochemical Profiling

Kaempferol 3-O-rhamnoside, commonly known as Afzelin , is a monoglycosidic flavonol found ubiquitously in Nymphaea odorata, Schima wallichii, and Tetrastigma hemsleyanum.[1][2][3][4] It is structurally characterized by the attachment of an alpha-L-rhamnosyl residue at the C-3 position of the kaempferol aglycone.[5][1] This glycosylation significantly alters its solubility and pharmacokinetic profile compared to the aglycone.

Core Identifiers
Identifier TypeValue
Common Name Afzelin
Synonyms Kaempferol-3-rhamnoside; Kaempferin; 3-(α-L-Rhamnopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
CAS Number 482-39-3
PubChem CID 5316673
Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol
InChIKey SOSLMHZOJATCCP-AEIZVZFYSA-N
SMILES CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Physicochemical Properties[1][2][5][9][10][13][14]
  • Appearance: Yellow amorphous powder.

  • Solubility: Soluble in methanol, ethanol, and DMSO. Poorly soluble in water; requires glycosidic hydrolysis or cosolvents for aqueous stability.

  • UV Maxima: ~265 nm (Band II) and ~344 nm (Band I) in methanol.[5]

  • Melting Point: 172–174 °C (decomposes).[5]

Structural Characterization & Spectroscopy

To validate the identity of this compound, researchers must confirm both the aglycone core and the rhamnose sugar moiety.[5][1]

Mass Spectrometry (ESI-MS)[1]
  • Negative Mode ([M-H]⁻): m/z 431.

  • Fragmentation: Loss of the rhamnosyl moiety (146 Da) yields the kaempferol aglycone fragment at m/z 285.

Nuclear Magnetic Resonance (NMR)[1][11][15]
  • ¹H NMR (500 MHz, DMSO-d₆):

    • Aglycone: Distinct meta-coupled doublets for H-6 and H-8 (~6.20–6.40 ppm) and an AA'BB' system for the B-ring protons (H-2'/H-6' at ~7.7 ppm; H-3'/H-5' at ~6.9 ppm).[5][1]

    • Sugar Moiety: The anomeric proton (H-1'') typically appears as a doublet at ~5.3 ppm with a small coupling constant (J ≈ 1.5 Hz), characteristic of the α-L-rhamnopyranosyl configuration.[5][1] The methyl group of rhamnose appears as a doublet at ~0.8–0.9 ppm.

Analytical Methodologies: Extraction & Quantification

The following protocol provides a self-validating system for isolating and quantifying Afzelin from complex plant matrices.

Protocol: HPLC-DAD Quantification

Principle: Reverse-phase chromatography separates the glycoside based on polarity.[5][1][6] Acidification of the mobile phase is critical to suppress the ionization of phenolic hydroxyl groups, ensuring sharp peak shapes.

Reagents:

  • HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[5][1]

  • Formic Acid (0.1%) or Phosphoric Acid.[5]

  • Standard Reference Material: Afzelin (CAS 482-39-3, >98% purity).[5]

Step-by-Step Workflow:

  • Sample Preparation:

    • Extract 1.0 g dried plant powder with 20 mL 80% MeOH via ultrasonication (30 min, <40°C).

    • Centrifuge at 10,000 rpm for 10 min.

    • Filter supernatant through a 0.22 µm PTFE membrane.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Temperature: 30°C.

    • Detection: UV at 265 nm (quantification) and 350 nm (confirmation).[5]

  • Gradient Program:

    • 0–5 min: 10% B[7]

    • 5–20 min: 10% → 30% B[7]

    • 20–30 min: 30% → 50% B[7]

    • 30–35 min: 50% → 10% B (Re-equilibration)

Visualization: Analytical Workflow

AnalyticalWorkflowRawMaterialRaw Plant Material(Dried/Ground)ExtractionExtraction(80% MeOH, Sonication)RawMaterial->ExtractionSolvent AdditionFiltrationFiltration(0.22 µm PTFE)Extraction->FiltrationClarificationHPLCHPLC-DAD Analysis(C18 Column, Gradient)Filtration->HPLCInjection (10 µL)DetectionUV Detection(265 nm / 344 nm)HPLC->DetectionSeparationDataQuantification(Peak Area Integration)Detection->DataSignal Processing

Figure 1: Step-by-step analytical workflow for the extraction and HPLC quantification of this compound.

Biological Mechanisms & Pharmacodynamics

Afzelin exhibits distinct bioactivity separate from its aglycone, primarily driving anti-inflammatory and apoptotic pathways.[2][8]

Mechanism 1: Apoptosis Induction (Cancer)

In MCF-7 breast cancer cells, Afzelin triggers the intrinsic mitochondrial pathway.[5] It promotes the release of cytochrome c, leading to the cleavage of Caspase-9 and Caspase-3 , and subsequently the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis [1].

Mechanism 2: Anti-Inflammatory (NF-κB Inhibition)

Afzelin inhibits the phosphorylation of kinases upstream of NF-κB.[5][1] By blocking the translocation of the p65 subunit to the nucleus, it suppresses the transcription of pro-inflammatory cytokines like IL-6 and TNF-α [2].[1]

Visualization: Signaling Pathway

MechanismOfActionAfzelinAfzelin(this compound)MitoMitochondriaAfzelin->MitoTriggerNFkBNF-κBTranslocationAfzelin->NFkBInhibitsCytoCCytochrome CReleaseMito->CytoCCasp9Caspase-9ActivationCytoC->Casp9Casp3Caspase-3ActivationCasp9->Casp3PARPPARPCleavageCasp3->PARPApoptosisApoptosis(Cell Death)PARP->ApoptosisCytokinesPro-inflammatoryCytokines (IL-6, TNF-α)NFkB->CytokinesInflammationInflammationCytokines->Inflammation

Figure 2: Dual mechanistic action of Afzelin: Induction of mitochondrial apoptosis and inhibition of NF-κB mediated inflammation.[5][1]

Handling, Stability, & Storage

To maintain scientific integrity during experimentation:

  • Storage: Lyophilized powder must be stored at -20°C in a desiccated, dark environment.

  • Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis of the O-glycosidic bond.[5][1]

  • Light Sensitivity: Flavonols are photo-sensitive; perform all extractions and handling under low light or in amber glassware.[5][1]

References

  • NIH/PubChem. (2025).[5] Afzelin | C21H20O10 | CID 5316673.[3][9] National Library of Medicine. [Link]

  • Subarnas, A., et al. (2012). Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth.[5][1][4][10][11][12] inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway.[5][1][10][11] Oncology Letters. [Link][5][1]

Technical Guide: Biosynthetic Pathway and Engineering of Flavonoid Rhamnosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flavonoid rhamnosides (e.g., quercitrin, myricitrin, icariin) represent a critical class of glycosylated secondary metabolites in medicinal plants, governing bioavailability, solubility, and pharmacological efficacy.[1] Unlike glucose, the deoxy sugar L-rhamnose imparts unique hydrophobic properties to the flavonoid aglycone, influencing membrane permeability and target interaction.

This guide dissects the biosynthetic architecture of these compounds, focusing on the rate-limiting supply of UDP-L-rhamnose and the regioselective precision of UDP-dependent glycosyltransferases (UGTs). It provides a roadmap for researchers aiming to characterize these pathways or reconstitute them in heterologous hosts for drug development.

Part 1: The UDP-Rhamnose Supply Chain (The Donor Module)

The biosynthesis of flavonoid rhamnosides is a convergent process. While the flavonoid backbone is derived from the phenylpropanoid pathway, the rhamnose moiety originates from the nucleotide sugar metabolism. The availability of UDP-L-rhamnose (UDP-Rha) is frequently the metabolic bottleneck in both native plants and engineered systems.

The Conversion Mechanism

In the cytosol, UDP-Rha is synthesized de novo from UDP-D-glucose. This transformation is catalyzed by UDP-L-rhamnose synthase (RHM) , a bifunctional enzyme that performs three distinct chemical reactions without releasing intermediates.

  • Dehydration: The N-terminal domain of RHM acts as a dehydratase, converting UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.

  • Epimerization & Reduction: The C-terminal domain performs a sequential epimerization at C3 and C5, followed by a stereospecific reduction at C4, yielding UDP-L-rhamnose.

Critical Insight for Engineers: In metabolic engineering (e.g., E. coli or S. cerevisiae), overexpression of the native RHM (like AtRHM1 from Arabidopsis) is often insufficient due to feedback inhibition. High-yield systems often require coupling this module with a "pull" mechanism (a highly active UGT) to prevent product inhibition.

Part 2: The Glycosyltransferase Machinery (The Transfer Module)

The terminal step involves the transfer of the rhamnosyl moiety from UDP-Rha to a specific hydroxyl group on the flavonoid aglycone (commonly the 3-OH or 7-OH position). This is catalyzed by Family 1 UGTs.

Structural Biology of Rhamnosylation

Plant UGTs share a conserved GT-B fold and a C-terminal Plant Secondary Product Glycosyltransferase (PSPG) motif, which binds the UDP sugar donor.

  • Catalytic Mechanism: Unlike the catalytic triad found in hydrolases, rhamnosyltransferases (like UGT89C1) often utilize a His-Asp catalytic dyad .

    • The histidine acts as a general base, deprotonating the acceptor hydroxyl group on the flavonoid.

    • This facilitates a direct nucleophilic attack on the anomeric C1 carbon of the rhamnose.

    • The reaction proceeds via an

      
      -like mechanism, resulting in an inversion of configuration at the anomeric center (from 
      
      
      
      -linked donor to
      
      
      -linked product, or vice versa depending on the specific enzyme subclass).
Regioselectivity and Specificity

The "gatekeeper" residues within the N-terminal domain dictate which hydroxyl group is targeted.

  • 3-O-glycosylation: Enhances water solubility but may reduce membrane permeability.

  • 7-O-glycosylation: Often associated with increased stability against hydrolysis.

Experimental Note: When screening novel UGTs, specificity is rarely absolute. Kinetic profiling (


, 

) against a panel of acceptors (quercetin vs. kaempferol) is required to determine the primary biological function.

Part 3: Visualization of the Biosynthetic Logic

The following diagram illustrates the convergence of the nucleotide sugar pathway and the flavonoid backbone biosynthesis, culminating in the specific rhamnosylation event.

BiosyntheticPathway Phenylalanine L-Phenylalanine PAL PAL/C4H/4CL Phenylalanine->PAL CoumaroylCoA p-Coumaroyl-CoA CHS CHS/CHI CoumaroylCoA->CHS Chalcone Naringenin Chalcone Naringenin Naringenin (Flavanone) Chalcone->Naringenin F3H F3H/FLS Naringenin->F3H Dihydroflavonol Dihydroflavonol Flavonol Flavonol Aglycone (e.g., Quercetin) Dihydroflavonol->Flavonol UGT UGT (Rhamnosyltransferase) Flavonol->UGT UDP_Glc UDP-Glucose RHM RHM (Synthase) UDP_Glc->RHM UDP_Rha UDP-L-Rhamnose (Donor) UDP_Rha->UGT Product Flavonoid Rhamnoside (e.g., Quercitrin) PAL->CoumaroylCoA CHS->Chalcone F3H->Dihydroflavonol RHM->UDP_Rha UGT->Product Glycosyl Transfer

Caption: Convergence of the phenylpropanoid pathway (left) and nucleotide sugar metabolism (right) at the UGT interface.

Part 4: Analytical Workflow for Characterization

Accurate identification of flavonoid rhamnosides requires distinguishing them from glucosides and galactosides, which have identical molecular weights (hexosides) but different fragmentation patterns compared to deoxyhexosides (rhamnosides).

Protocol: LC-MS/MS Identification

Objective: To validate the presence of rhamnosylated flavonoids in plant extracts or engineered cell lysates.

StepActionTechnical Rationale
1. Extraction Homogenize tissue in 70% MeOH + 0.1% Formic Acid . Sonicate (15 min, <40°C).Acidic methanol stabilizes the glycosidic bond while precipitating proteins. Heat prevents enzymatic degradation.
2. Clarification Centrifuge at 12,000 x g for 10 min. Filter supernatant (0.22 µm PTFE).Removes particulates that clog HPLC columns. PTFE is compatible with organic solvents.
3. Separation Column: C18 Reverse Phase (1.8 µm, 2.1 x 100 mm).Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.Gradient: 5-95% B over 12 mins.Rhamnosides are less polar than glucosides and typically elute later. High resolution is needed to separate isomers.
4. Detection MS Source: ESI Negative Mode.Scan: Full Scan (MS1) + Data Dependent MS2.Phenolic hydroxyls ionize best in negative mode (

).
5. Validation Look for neutral loss of 146 Da (Rhamnose moiety).Loss of 162 Da indicates Glucose/Galactose. Loss of 146 Da is diagnostic for Deoxyhexose (Rhamnose).
Self-Validating Check

To confirm the sugar identity without an expensive standard:

  • Perform acid hydrolysis (2N HCl, 90°C, 1 hr).

  • Analyze the hydrolysate via HPLC.

  • The aglycone peak should appear, and the rhamnose peak should co-elute with a pure rhamnose standard (detectable via Refractive Index or ELSD if MS is unavailable for sugars).

Part 5: Metabolic Engineering Strategy

For drug development, relying on plant extraction is often unsustainable due to low yields and seasonal variation. Reconstituting the pathway in E. coli is a viable alternative.

The "Push-Pull" Bottleneck Solution

A common failure mode in engineering is the accumulation of UDP-Glucose and depletion of UDP-Rhamnose.

  • The Push: Overexpress RHM genes (e.g., AtRHM1).

  • The Pull: Co-express a high-affinity UGT (e.g., AtUGT78D1).

  • Substrate Channeling: Fusion proteins (RHM-UGT linkers) can increase local substrate concentration, reducing the diffusion distance for the unstable UDP-Rha intermediate.

EngineeringStrategy cluster_cell Engineered Host (E. coli) Glucose Glucose Source Precursor UDP-Glucose Glucose->Precursor RHM_Block Overexpressed RHM Dehydratase Epimerase/Reductase Precursor->RHM_Block Pool UDP-Rha Pool RHM_Block->Pool Rate Limiting UGT_Block Heterologous UGT Pool->UGT_Block Target Therapeutic Rhamnoside UGT_Block->Target

Caption: Metabolic engineering design showing the critical RHM overexpression step required to feed the UGT.

References

  • Liu, X., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli. Journal of Agricultural and Food Chemistry. Link

  • Zong, G., et al. (2019). Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity.[2] The Plant Journal. Link

  • Wang, Y., et al. (2011). Metabolic engineering of flavonoids in plants and microorganisms.[1] Applied Microbiology and Biotechnology. Link

  • Cheng, J., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling.[3] Analytical Chemistry. Link

  • Ono, E., et al. (2010). Functional differentiation of the glycosyltransferases that contribute to the chemical diversity of bioactive flavonol glycosides in grapevines.[2] The Plant Cell. Link

Sources

Technical Whitepaper: Ethnopharmacological & Mechanistic Review of Afzelin-Rich Plants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Afzelin (Kaempferol-3-O-rhamnoside) represents a high-value flavonoid glycoside with a distinct pharmacological profile bridging oncology, neuroprotection, and infectious disease control.[1][2][3][4] Unlike its aglycone parent kaempferol, the rhamnose moiety of afzelin confers unique solubility and receptor-binding kinetics, particularly in the inhibition of LIM Domain Kinase 1 (LIMK1) and the modulation of mitochondrial quality control (Pink1/Parkin) .

This technical guide synthesizes the ethnobotanical utility of afzelin-rich flora with rigorous mechanistic validation. It is designed for drug development professionals seeking to transition this compound from traditional pharmacopeia to clinical candidate status, emphasizing reproducible extraction protocols and defined molecular targets.

Chemical Identity & Botanical Reservoirs

Chemical Structure: Kaempferol-3-O-


-L-rhamnopyranoside
Molecular Formula:  C

H

O

PubChem CID: 5316673

Afzelin is not ubiquitously distributed; it concentrates in specific phylogenetic clusters. The following table summarizes high-yield botanical sources verified for ethnopharmacological efficacy.

Table 1: Primary Botanical Sources & Ethnopharmacological Context
Botanical SourceFamilyTraditional UseValidated BioactivityKey Reference
Nymphaea odorata NymphaeaceaeAntiseptic, astringentAnticancer (Breast, Prostate)[1]
Cornus macrophylla CornaceaeAnalgesic, tonicAntimicrobial (P. aeruginosa)[2]
Pithecellobium dulce FabaceaeGI disorders, abortifacientAntioxidant, Anti-tumor (EAC)[3]
Ribes fasciculatum GrossulariaceaeInflammatory diseasesNeuroprotection (Cognition)[4]
Houttuynia cordata SaururaceaeDetoxification, antiviralAnti-inflammatory (NF-

B)
[5]

Mechanistic Architecture

The therapeutic efficacy of afzelin is driven by its ability to act as a pleiotropic modulator of stress-response kinases and transcription factors.

Oncology: The LIMK1 & Apoptosis Axis

Afzelin exhibits a precise mechanism in prostate and breast cancer models by targeting the Rho-GTPase signaling pathway . Specifically, it inhibits LIMK1 , a kinase responsible for phosphorylating cofilin. Inactivation of cofilin leads to actin cytoskeleton stabilization, preventing tumor cell metastasis. Simultaneously, afzelin disrupts the mitochondrial membrane potential (


), triggering the Caspase-9/3 cascade.
Inflammation: Dual Inhibition of NF- B & MAPK

In models of acute lung injury and sepsis, afzelin prevents the nuclear translocation of NF-


B (p65) . It achieves this by blocking the phosphorylation of I

B

. Concurrently, it suppresses the MAPK triad (ERK, JNK, p38), thereby downregulating downstream cytokines like TNF-

, IL-6, and iNOS.
Visualization: Afzelin Signaling Network

The following diagram illustrates the bifurcated mechanism of action where afzelin induces apoptosis in neoplastic cells while suppressing inflammation in immune cells.

Afzelin_Mechanism cluster_Cancer Anticancer Mechanism (Prostate/Breast) cluster_Inflammation Anti-Inflammatory Mechanism (Macrophage) Afzelin Afzelin (Kaempferol-3-O-rhamnoside) LIMK1 LIMK1 Afzelin->LIMK1 Inhibits Cofilin Cofilin (Active) Afzelin->Cofilin Restores Activity Mito Mitochondria Afzelin->Mito Depolarization (ΔΨm) MAPK MAPK (ERK/JNK/p38) Afzelin->MAPK Inhibits Phosphorylation IKK IKK Complex Afzelin->IKK Blocks LIMK1->Cofilin Phosphorylation (Inactivates) Actin Actin Depolymerization Cofilin->Actin Regulates Metastasis Metastasis/Invasion Actin->Metastasis Prevents Caspase Caspase 9/3 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (G0 Arrest) Caspase->Apoptosis Cytokines TNF-α, IL-6, iNOS MAPK->Cytokines IkB IκBα Phosphorylation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB NFkB->Cytokines Transcription

Figure 1: Dual mechanistic pathway of Afzelin targeting LIMK1-mediated metastasis in cancer and NF-κB/MAPK signaling in inflammation.

Technical Workflow: Bioactivity-Guided Isolation

To reproduce the pharmacological effects cited above, researchers must utilize a specific extraction protocol that enriches glycosides while removing interfering tannins and lipophilic debris. The following protocol is standardized based on the isolation from Cornus macrophylla and Pithecellobium dulce.

Protocol: Ethyl Acetate Fractionation

Objective: Isolate high-purity Afzelin (>95%) from crude leaf material.

Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Deuterated DMSO (for NMR).

Step-by-Step Methodology:

  • Crude Extraction:

    • Macerate 1 kg of air-dried, powdered leaves in 10 L of 80% aqueous Methanol for 72 hours at room temperature.

    • Rationale: 80% MeOH maximizes glycoside solubility while minimizing chlorophyll extraction compared to pure organic solvents.

    • Filter and concentrate in vacuo at 40°C to obtain the Crude Methanolic Extract (CME).

  • Liquid-Liquid Partitioning (The Critical Step):

    • Suspend CME in distilled water.

    • Wash 1: Partition with n-Hexane (1:1 v/v, x3). Discard hexane layer (removes lipids/waxes).

    • Wash 2: Partition aqueous layer with Ethyl Acetate (1:1 v/v, x3). Collect this fraction.

    • Validation: The EtOAc fraction contains the flavonoid glycosides. The subsequent n-Butanol fraction will contain more polar saponins/sugars which are not the target.

  • Chromatographic Purification:

    • Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) on silica gel.[5]

    • Elute with a gradient of CHCl

      
      :MeOH (100:0 
      
      
      
      0:100).
    • Checkpoint: Afzelin typically elutes in fractions around 80:20 to 70:30 (CHCl

      
      :MeOH). Monitor via TLC (Rf ~0.4 in CHCl
      
      
      
      :MeOH:H
      
      
      O 65:35:10).
  • Final Polishing (Preparative HPLC):

    • Column: C18 Reverse Phase (5

      
      m, 250 x 20 mm).
      
    • Mobile Phase: Gradient 10%

      
       100% MeOH in Water over 90 mins.
      
    • Flow Rate: 10 mL/min.[5]

    • Detection: UV at 265 nm and 344 nm (characteristic Flavonol bands).

Visualization: Isolation Workflow

Isolation_Protocol Raw Dried Leaf Powder (1 kg) Extract 80% MeOH Extraction (72h, Maceration) Raw->Extract Partition1 Partition: H2O vs n-Hexane Extract->Partition1 Hexane n-Hexane Layer (Lipids/Waxes) -> DISCARD Partition1->Hexane AqLayer Aqueous Layer Partition1->AqLayer Partition2 Partition: H2O vs EtOAc AqLayer->Partition2 EtOAc Ethyl Acetate Fraction (TARGET: Flavonoids) Partition2->EtOAc VLC VLC (Silica Gel) CHCl3:MeOH Gradient EtOAc->VLC HPLC Prep-HPLC (C18) MeOH:H2O Gradient VLC->HPLC Afzelin Pure Afzelin (>95%) HPLC->Afzelin

Figure 2: Bioactivity-guided fractionation protocol for the isolation of Afzelin from plant matrices.

Neuroprotective & Antimicrobial Frontiers

Beyond oncology, recent data highlights afzelin's capacity to cross the blood-brain barrier (BBB) and penetrate bacterial biofilms.

Neuroprotection (Cholinergic & CREB-BDNF)

In scopolamine-induced amnesia models, afzelin (administered orally) restored cholinergic system activity.

  • Mechanism: Upregulation of CREB (cAMP response element-binding protein) phosphorylation, leading to increased BDNF (Brain-Derived Neurotrophic Factor) expression.

  • Outcome: Enhanced synaptic plasticity and memory retention [4].

Antimicrobial Specificity

Afzelin shows selective efficacy against Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen.

  • MIC: 31

    
    g/mL.
    
  • SAR Insight: The hydroxyl group at C3 and the rhamnose moiety are critical. Removal of the rhamnose (yielding Kaempferol) significantly alters the antibacterial spectrum, suggesting the glycoside is the active pharmacophore for membrane permeation in Gram-negative bacteria [2].

References

  • Zhu, K.C., et al. (2015).[6][7] Afzelin exhibits anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells through the inhibition of LIM domain kinase 1.[8][9] Oncology Letters.

  • Son, J., et al. (2013). Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.[5] Molecules.

  • Akter, S., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves.[2][10] BMC Complementary Medicine and Therapies.[10]

  • Oh, S.Y., et al. (2021).[1] Central administration of afzelin extracted from Ribes fasciculatum improves cognitive and memory function in a mouse model of dementia. Scientific Reports.[1]

  • Lee, S.B., et al. (2017).[1] Afzelin ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics.[1] British Journal of Pharmacology.

Sources

Thermodynamic Stability of Kaempferol 3-O-rhamnoside (Afzelin): A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kaempferol 3-O-rhamnoside (Afzelin) represents a critical class of flavonol monoglycosides with significant therapeutic potential in oncology (e.g., MCF-7 proliferation inhibition) and anti-inflammatory pathways. However, its development into a viable drug product is frequently bottlenecked by its thermodynamic behavior —specifically its poor aqueous solubility and susceptibility to glycosidic hydrolysis under non-neutral pH conditions.

This guide provides a rigorous physicochemical framework for characterizing the thermodynamic and kinetic stability of Afzelin. Unlike generic datasheets, this document focuses on the causality between molecular structure and macroscopic stability, providing researchers with the protocols necessary to derive missing thermodynamic constants (


, 

) essential for pre-formulation.

Molecular Architecture & Physicochemical Baseline

The thermodynamic stability of Afzelin is dictated by the energy barrier of its crystal lattice and the lability of the O-glycosidic bond at the C3 position.

Structural Determinants
  • Aglycone Core: Kaempferol (3,5,7,4'-tetrahydroxyflavone) provides a rigid, planar hydrophobic scaffold.

  • Glycosidic Linkage: The

    
    -L-rhamnosyl moiety at C3 disrupts planarity but introduces critical H-bond donors/acceptors. The C3-position is sterically hindered, affecting enzymatic accessibility but remaining vulnerable to acid-catalyzed hydrolysis.
    
  • Crystal Lattice Energy: The high melting point indicates strong intermolecular forces (likely

    
    -
    
    
    
    stacking and extensive H-bonding networks).
Baseline Physicochemical Data

Note: Values represent consensus from high-purity isolates. Variations often indicate hydration state (pseudo-polymorphism).

ParameterValue / RangeThermodynamic Implication
Molecular Formula

MW: 432.38 g/mol
Melting Point (

)
172–174°C (Anhydrous)High

implies high energy required to break lattice for dissolution.
Alt. Melting Point 152–153°CLikely a solvate/hydrate form; indicates potential for polymorphic transitions.
LogP (Predicted) ~0.5 – 1.2Borderline permeability; solubility-limited absorption (BCS Class II/IV).
pKa (Predicted) ~6.3 (7-OH), ~8.5 (4'-OH)Ionization at intestinal pH increases solubility but accelerates oxidative degradation.

Thermodynamics of Solubility & Phase Behavior[1][2]

The solubility of Afzelin is not a static number but a dynamic equilibrium governed by the Gibbs-Helmholtz relationships. Understanding the temperature dependence is crucial for designing stable liquid formulations.[1]

The Van't Hoff Analysis

To determine the thermodynamic parameters of dissolution, solubility must be measured across a temperature range (e.g., 298K to 315K). The relationship is defined by:



Where:

  • 
    : Mole fraction solubility
    
  • 
    : Enthalpy of solution (typically endothermic, 
    
    
    
    )
  • 
    : Entropy of solution
    
  • 
    : Gas constant (
    
    
    
    )[2]

Interpretation:

  • Positive

    
    :  Solubility increases with temperature.
    
  • High

    
     (from DSC):  Indicates the "penalty" to break the crystal lattice is the primary barrier to solubility.
    
Workflow: Thermodynamic Solubility Determination

SolubilityWorkflow Start Excess Solid (Afzelin) Equilibration Shake-Flask (24-72h, Controlled T) Start->Equilibration Add Solvent Separation Filtration/Centrifugation (Isothermal) Equilibration->Separation Saturation Separation->Start Solid Phase Analysis (Check Polymorph via XRPD) Analysis HPLC-UV/MS Quantification Separation->Analysis Supernatant Calc Van't Hoff Plot (ln X vs 1/T) Analysis->Calc Data Fit

Figure 1: Workflow for determining thermodynamic solubility parameters. Note the critical feedback loop to check solid-phase polymorphic changes (e.g., hydrate formation) during equilibration.

Chemical Stability & Degradation Kinetics[4]

Afzelin's chemical stability is threatened by two primary mechanisms: Hydrolysis (cleavage of the rhamnose sugar) and Oxidation (degradation of the polyphenol core).

Hydrolysis (Deglycosylation)

The glycosidic bond at C3 is susceptible to acid-catalyzed hydrolysis.

  • Mechanism: Protonation of the glycosidic oxygen

    
     cleavage 
    
    
    
    formation of Kaempferol aglycone + Rhamnose.
  • Kinetics: Typically pseudo-first-order (

    
    ).
    
    
    
    
  • Impact: The aglycone (Kaempferol) is significantly less soluble than Afzelin, leading to precipitation in liquid formulations.

Oxidative Degradation

At alkaline pH (


), the deprotonated phenoxide ions (particularly at the 4' and 7 positions) are electron-rich and prone to radical attack, leading to quinone formation and ring fission.

DegradationPathways Afzelin This compound (Afzelin) Hydrolysis Acid Hydrolysis (pH < 4) Afzelin->Hydrolysis Oxidation Oxidation/Ring Fission (pH > 8, Light, O2) Afzelin->Oxidation Kaempferol Kaempferol (Aglycone) + Rhamnose Hydrolysis->Kaempferol Deglycosylation Quinones Quinone Intermediates Oxidation->Quinones Radical Attack FissionProds Small Phenolic Acids (e.g., 4-hydroxybenzoic acid) Quinones->FissionProds C-Ring Cleavage

Figure 2: Primary degradation pathways of Afzelin. Acidic conditions favor deglycosylation, while basic conditions drive oxidative fragmentation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Preparation: Weigh 2–4 mg of Afzelin into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape if hydrate).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

  • Validation:

    • A sharp endotherm at 172–174°C confirms the anhydrous crystalline form.

    • A broad endotherm <120°C suggests water loss (hydrate) or residual solvent.

    • Calculation: Integrate the melting peak to obtain

      
       (J/g). High crystallinity correlates with higher stability but lower dissolution rates.
      
Protocol B: pH-Rate Profile (Hydrolysis Kinetics)

Objective: Determine the pH of maximum stability.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, and 8.0 (constant ionic strength).

  • Incubation: Dissolve Afzelin (with 1% DMSO cosolvent if needed) to ~50

    
    .
    
  • Sampling: Aliquot at

    
     hours. Quench immediately (e.g., dilute with cold methanol).
    
  • Analysis: HPLC-UV (360 nm).

    • Monitor disappearance of Afzelin peak.

    • Monitor appearance of Kaempferol aglycone peak (

      
       shift).
      
  • Data Treatment: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Expectation: V-shaped profile. Highest stability typically near pH 4–5.

Implications for Drug Development

ChallengeThermodynamic CauseFormulation Strategy
Precipitation in Stomach Low pH drives hydrolysis to insoluble aglycone.Enteric Coating: Protect the glycosidic bond from gastric acid (pH 1.2).
Low Oral Bioavailability High Lattice Energy (

) limits dissolution.
Amorphous Solid Dispersion (ASD): Disrupt crystal lattice using polymers (HPMC-AS) to create a high-energy transient state.
Shelf-life Instability Hygroscopicity leads to hydrate formation (Mp shift 173°C

153°C).
Desiccant Packaging: Strict humidity control to prevent pseudopolymorph conversion which alters dissolution rate.

References

  • FooDB . (n.d.). Compound Kaempferol 3-rhamnoside (FDB016491).[3] Retrieved from [Link]

  • PubChem . (n.d.). This compound (CID 25202794).[4] National Library of Medicine. Retrieved from [Link]

  • Oliveira, et al. (2017). Thermal degradation kinetics of kaempferol and quercetin in the pre-formulated of the standardized extracts. International Journal of Pharmacy and Pharmaceutical Sciences. (Contextual grounding for kinetic models).
  • Chen, et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry. Retrieved from [Link]

  • Grant, D. J. W., et al. (1984). Non-linear van't Hoff solubility temperature plots and their pharmaceutical interpretation. International Journal of Pharmaceutics. (Methodological basis for solubility analysis).

Sources

Methodological & Application

Optimization of solvent extraction systems for flavonoid glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Flavonoid glycosides (e.g., rutin, hesperidin, isoquercitrin) present a unique extraction challenge due to their amphiphilic nature: a non-polar aglycone core bound to a polar sugar moiety. This duality renders 100% organic solvents inefficient while making pure aqueous extraction kinetically slow. This guide details a protocol for optimizing extraction systems, moving beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and Response Surface Methodology (RSM) . It contrasts traditional hydro-ethanolic systems with next-generation Natural Deep Eutectic Solvents (NADES) , providing a validated workflow for maximizing yield while preserving structural integrity.

Thermodynamic & Kinetic Mechanisms

To optimize extraction, one must first understand the molecular interactions at play.[1] The extraction of flavonoid glycosides is not merely a washing process; it is a mass transfer operation governed by diffusion and solubility.

The Polarity Paradox

Flavonoid glycosides require a solvent system that matches their specific polarity window.

  • Aglycones (e.g., Quercetin): Lipophilic. Soluble in methanol, ethyl acetate, or high-% ethanol.

  • Glycosides (e.g., Rutin): Hydrophilic sugar tail increases polarity.

  • The Solution: Binary solvent systems. Water acts as a swelling agent, expanding the plant cellulose matrix (increasing porosity), while the organic solvent (ethanol) solubilizes the target analyte.

    • Field Insight: Pure ethanol often yields 30-40% less glycoside than 70% ethanol because it dehydrates the plant cell, collapsing the pores and trapping the analyte [1].

Mechanism of Action: Ultrasound-Assisted Extraction (UAE)

We utilize UAE in this protocol because it overcomes the diffusion boundary layer.

  • Acoustic Cavitation: The formation and collapse of microbubbles generate shear forces that rupture cell walls.

  • Sonoporation: Increases membrane permeability, allowing solvent influx.

ExtractionMechanism Solvent Solvent System (Polarity Tuned) Matrix Plant Matrix (Cellulose/Lignin) Solvent->Matrix Penetration Swelling Matrix Swelling (Water Effect) Matrix->Swelling Hydration Cavitation Acoustic Cavitation (Cell Rupture) Swelling->Cavitation UAE Energy Desorption Analyte Desorption Cavitation->Desorption Release Diffusion Fickian Diffusion (Mass Transfer) Desorption->Diffusion Solubilization Extract Crude Extract (Glycosides) Diffusion->Extract

Figure 1: Mass transfer mechanism in Ultrasound-Assisted Extraction (UAE). Water swells the matrix, while cavitation disrupts barriers, facilitating rapid diffusion.

Solvent Selection Strategy

Traditional Binary Systems (Hydro-Ethanolic)

Ethanol is the standard for pharmaceutical/nutraceutical use due to GRAS (Generally Recognized As Safe) status.

  • Starting Point: 60-70% Ethanol (v/v).

  • Adjustment: Increase water content for di- or tri-glycosides; increase ethanol for monoglycosides.

Next-Gen Solvents: NADES (Natural Deep Eutectic Solvents)

NADES are composed of primary metabolites (sugars, amino acids) that form a liquid with a melting point lower than the individual components. They are non-volatile and often outperform methanol.

  • Why they work: They form extensive hydrogen bonding networks that stabilize the hydroxyl groups of flavonoids [2].

  • Recommended NADES:

    • Choline Chloride : Glycerol (1:1) – High efficiency for rutin and quercetin glycosides.[2]

    • Choline Chloride : Urea (1:2) – Excellent for general phenolics.

Table 1: Solvent System Comparison

Parameter70% Ethanol (Traditional)Choline Cl:Glycerol (NADES)Impact on Extraction
Viscosity Low (< 2 cP)High (> 200 cP)NADES requires heat/energy to aid diffusion.
Dielectric Constant ~45TunableMatches glycoside polarity.
Volatility HighNegligibleNADES is safer but harder to remove downstream.
Selectivity Low (extracts chlorophyll)HighNADES extracts fewer lipophilic impurities.

Protocol: Optimization via Response Surface Methodology (RSM)

Do not use "One-Factor-at-a-Time" (OFAT) optimization. It fails to detect interactions (e.g., high temperature might be fine at low time, but degrades compounds at high time). Use a Box-Behnken Design (BBD) .

Phase 1: Pre-Extraction Preparation
  • Drying: Lyophilize (freeze-dry) plant material to <5% moisture. Thermal drying (>60°C) degrades glycosides.

  • Milling: Grind to mesh size 40–60. Too fine = clumping; too coarse = diffusion resistance.

  • Defatting (Optional): If the matrix is oily (seeds), wash with n-hexane first.

Phase 2: Experimental Setup (The DoE)
  • Instrument: Ultrasonic bath (controlled frequency 40kHz) or Probe Sonicator (pulsed mode).

  • Fixed Variables: Frequency (40 kHz), Solid-to-Liquid Ratio (1:30 g/mL).

Key Variables for Optimization:

  • Solvent Concentration (

    
    ):  50% – 90% Ethanol.[3]
    
  • Temperature (

    
    ):  30°C – 60°C. (Warning: >70°C causes hydrolysis of the sugar moiety).
    
  • Time (

    
    ):  10 – 40 minutes.
    
Phase 3: The Workflow

RSM_Workflow Start Define Domain (Lit. Review) Screening Single Factor Screening (Determine Ranges) Start->Screening Design Box-Behnken Design (15-17 Runs) Screening->Design Execute Execute Extraction (Randomized Order) Design->Execute Analyze HPLC Analysis (Quantify Glycosides) Execute->Analyze Model Fit 2nd Order Polynomial (R² > 0.95?) Analyze->Model Model->Design No (Lack of Fit) Optimize Generate Surface Plots & Find Maxima Model->Optimize Yes Validate Confirmatory Run (Experimental vs Predicted) Optimize->Validate

Figure 2: Optimization workflow using Response Surface Methodology (RSM) to identify critical process parameters.

Phase 4: Execution Steps
  • Weighing: Place 1.0 g of powder into a 50mL centrifuge tube.

  • Solvent Addition: Add 30 mL of the assigned solvent mixture (per DoE run).

  • Sonication: Place in ultrasonic unit. Crucial: Monitor internal temperature. Ultrasound generates heat; use a cooling loop or ice bath to maintain the setpoint (

    
    ).
    
  • Centrifugation: 4000 rpm for 10 min. Collect supernatant.

  • Filtration: Filter through 0.45 µm PTFE (for ethanol) or PES (for aqueous) prior to HPLC.

Analytical Validation (HPLC-DAD)

To validate the optimization, you must distinguish between the glycoside and the aglycone.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3]

  • Gradient: 15% B to 45% B over 20 mins.

  • Detection: 350-360 nm (characteristic Flavonoid Band I absorption).

  • Success Metric: High yield of Glycoside (e.g., Rutin) with low presence of Aglycone (Quercetin). High aglycone levels indicate thermal or enzymatic degradation during extraction.

References

  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica. Source: Frontiers in Plant Science (2023). Key Finding: Optimal ethanol concentration was ~59%; 100% ethanol reduced yield significantly. URL:[Link]

  • Efficiency of Natural Deep Eutectic Solvents to Extract Phenolic Compounds. Source: Molecules (MDPI) (2022). Key Finding: Choline Chloride:Glycerol (1:[2][4]1) extracted 2.1x more rutin than methanol.[2] URL:[Link]

  • Optimization of the ultrasound-assisted extraction of flavonoids... using response surface method. Source: PubMed Central (NIH) / Food Sci Biotechnol (2022). Key Finding: Confirms RSM workflow validity; optimal temp 20°C for specific heat-sensitive anthocyanins. URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Source: MDPI Processes (2023). Key Finding: Explains the thermodynamic "like-dissolves-like" modeling for solvent selection. URL:[Link]

Sources

Advanced Mass Spectrometry Characterization of Kaempferol 3-O-rhamnoside (Afzelin)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS-K3R-01

Methodology, Fragmentation Mechanics, and Structural Validation

Executive Summary

This application note provides a comprehensive protocol for the identification and quantification of Kaempferol 3-O-rhamnoside (Afzelin) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often co-eluted with isomeric flavonoids (e.g., Kaempferol 7-O-rhamnoside), this guide details the specific fragmentation pathways—specifically Retro-Diels-Alder (RDA) mechanisms—required to definitively authenticate the 3-O-glycoside substitution pattern. The protocol emphasizes Negative Ion Mode (ESI-) due to its superior sensitivity for flavonoid glycosides and distinct diagnostic fragment generation.

Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers.[1]

Scientific Principles & Fragmentation Logic

The Molecular Architecture
  • Compound: this compound (Afzelin)[2]

  • Formula:

    
    
    
  • Monoisotopic Mass: 432.1056 Da

  • Aglycone: Kaempferol (Flavonol)[2][3]

  • Glycone: Rhamnose (Deoxyhexose, 146 Da)[2]

Ionization Strategy: Why Negative Mode?

While positive mode (


, 

433) is feasible, Negative Mode ESI (

,

431) is the industry standard for flavonoids for two reasons:
  • Phenolic Acidity: The hydroxyl groups on the A and B rings deprotonate readily, offering higher ionization efficiency.

  • Diagnostic Cleavage: Negative mode promotes specific C-ring cleavages (RDA) that allow for the structural differentiation of isomers, whereas positive mode is dominated by non-specific water and CO losses.

Fragmentation Pathway (Mechanistic Insight)

The fragmentation of Afzelin follows a sequential energy-dependent pathway:

  • Glycosidic Cleavage (Low Energy): The weakest bond is the O-glycosidic linkage at C3. Collision Induced Dissociation (CID) triggers the neutral loss of the rhamnosyl moiety (146 Da), yielding the radical aglycone ion

    
    .
    
    • Transition:

      
      .
      
  • Aglycone Disintegration (High Energy): The resulting Kaempferol ion (

    
     285) undergoes RDA reactions. The most diagnostic is the cleavage of the C-ring bonds 1 and 3 (
    
    
    
    RDA), generating ions characteristic of the A-ring (
    
    
    ) and B-ring (
    
    
    ).
    • Diagnostic Ion:

      
       (indicative of the di-hydroxyl A-ring resorcinol moiety).
      

Experimental Protocol

Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade). Store at -20°C.

  • Extraction (Plant Matrix):

    • Lyophilize and grind tissue.

    • Extract 100 mg powder with 5 mL 70% Methanol (aq) .

    • Sonicate for 15 min (< 40°C to prevent degradation).

    • Centrifuge (12,000 x g, 10 min).

    • Filter supernatant (0.22 µm PTFE).

LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     40% B (10 min) 
    
    
    
    95% B (12 min).

Mass Spectrometry (ESI-):

  • Source Temp: 350°C

  • Capillary Voltage: -2.5 kV

  • Desolvation Gas:

    
     (600 L/hr)
    
  • Collision Gas: Argon

MRM Transition Table (Quantification & Qualification)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 431.1 285.0 20 - 25 Loss of Rhamnose (

)
Qualifier 1 431.1255.035Loss of CO from Aglycone
Qualifier 2 431.1151.045

RDA Cleavage (A-Ring)

Results & Discussion

Fragmentation Pathway Visualization

The following diagram illustrates the stepwise degradation of Afzelin. Note the distinction between the initial glycosidic loss and the subsequent C-ring shattering.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 431 (this compound) Aglycone Aglycone Y₀⁻ m/z 285 (Kaempferol Radical) Precursor->Aglycone Collision Energy: 20eV Heterolytic Cleavage Neutral_Rham Neutral Loss: Rhamnose (146 Da) Precursor->Neutral_Rham Fragment_CO [Aglycone - CO]⁻ m/z 257/255 Aglycone->Fragment_CO CE: 35eV Ring Contraction Fragment_RDA ¹'³A⁻ Fragment (RDA) m/z 151 (A-Ring + C-Ring fragment) Aglycone->Fragment_RDA CE: 45eV Retro-Diels-Alder Neutral_CO Neutral Loss: CO (28 Da) Aglycone->Neutral_CO

Figure 1: ESI(-) Fragmentation Pathway of this compound showing the transition from glycoside to aglycone and subsequent RDA cleavage.

Differentiating Isomers (The 3-O vs. 7-O Problem)

A critical challenge in flavonoid analysis is distinguishing the 3-O-rhamnoside from the 7-O-rhamnoside.[2][4]

  • 3-O-rhamnoside (Afzelin): The

    
     ion (
    
    
    
    285) is typically the base peak (100% relative abundance) at moderate collision energies. The homolytic cleavage (radical generation) is less favored than in the 7-isomer.
  • 7-O-rhamnoside: Often exhibits a higher ratio of radical ions (

    
    , 
    
    
    
    284) relative to the deprotonated aglycone due to the difference in proton mobility and hydrogen bonding at the C7 position.
Experimental Workflow

The following flowchart ensures data integrity from extraction to analysis.

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Acquisition Extract MeOH Extraction (70% v/v) Filter Filtration (0.22 µm) Extract->Filter LC UHPLC Separation (C18 Gradient) Filter->LC MS1 Q1 Scan (m/z 431) LC->MS1 CID Collision Cell (Argon, 20-45eV) MS1->CID MS2 Q3 Detection (m/z 285, 151) CID->MS2

Figure 2: Analytical workflow for the isolation and detection of Afzelin.

References

  • Kachlicki, P., et al. (2016). "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results." Molecules. Available at: [Link]

  • Ablajan, K., et al. (2013). "Fragmentation pattern of kaempferol 3,7‐di‐O‐glycoside in negative ion electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Fabre, N., et al. (2001). "Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Application Note: Optimized Preparation of Kaempferol 3-O-rhamnoside (Afzelin) Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Kaempferol 3-O-rhamnoside (K3R), also known as Afzelin, is a bioactive flavonoid glycoside exhibiting significant anti-inflammatory, antioxidant, and osteogenic properties. However, like many polyphenolic compounds, its utility in cell culture is frequently compromised by poor aqueous solubility and chemical instability under physiological conditions.

The Challenge: Researchers often observe inconsistent IC50 values or high standard deviations in bioassays involving K3R. This is rarely due to biological variance but rather physical precipitation (the "crashing out" effect) upon introduction to aqueous culture media, or degradation due to improper storage.

The Solution: This guide provides a validated protocol for preparing K3R stock solutions. It moves beyond simple "mixing" instructions to address the thermodynamics of solubilization, the compatibility of solvents with cellular physiology, and the prevention of micro-precipitation events that skew dosage.

Physicochemical Profile & Solvent Strategy

Before handling the compound, one must understand its limitations. K3R consists of a hydrophobic kaempferol aglycone and a rhamnose sugar moiety. While the sugar adds polarity, the molecule remains sparingly soluble in pure water.

Table 1: Critical Physicochemical Parameters
ParameterValue / CharacteristicImpact on Protocol
Molecular Weight ~432.38 g/mol Used for Molarity calculations.
Appearance Yellow crystalline powderVisual check for dissolution (clear yellow solution).
Water Solubility Very Low (< 0.5 mg/mL)Do not dissolve directly in media/PBS.
DMSO Solubility High (~20-50 mg/mL)Primary solvent choice.
Ethanol Solubility ModerateSecondary choice; evaporates faster than DMSO.
Stability Light & Heat SensitiveProtect from light; avoid autoclaving.
The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

DMSO is the standard vehicle for K3R. It disrupts the crystal lattice of the flavonoid effectively. However, DMSO is cytotoxic at high concentrations.

  • Safety Limit: Most mammalian cells tolerate

    
     (v/v) final DMSO concentration. Robust lines (e.g., HeLa, HepG2) may tolerate up to 
    
    
    
    .
  • Calculation Logic: To achieve a final assay concentration of

    
     while keeping DMSO at 
    
    
    
    , the stock solution must be
    
    
    concentrated (i.e.,
    
    
    ).

Workflow Visualization

The following diagram illustrates the critical path from powder to cell treatment, highlighting decision points to prevent compound degradation.

K3R_Workflow Powder This compound (Powder) Weighing Precision Weighing (Avoid Hygroscopy) Powder->Weighing Solvent Add Anhydrous DMSO (Grade: Cell Culture Tested) Weighing->Solvent Calculate Vol Dissolution Vortex + Mild Sonication (30s, Ambient Temp) Solvent->Dissolution QC_Check Visual Inspection (Must be Clear Yellow) Dissolution->QC_Check QC_Check->Dissolution If Precipitate Remains Filtration Sterile Filtration (0.22 µm PTFE/Nylon) QC_Check->Filtration If Dissolved Storage Aliquot & Store (-20°C or -80°C, Dark) Filtration->Storage Dilution Serial Dilution in Media (Immediate Use) Storage->Dilution Thaw once

Figure 1: Step-by-step workflow for the preparation and handling of this compound stock solutions.

Protocol: Preparation of 10 mM Master Stock

Objective: Prepare 1 mL of 10 mM K3R Master Stock. Materials:

  • This compound (Purity

    
    ).
    
  • DMSO (Cell Culture Grade, sterile filtered, anhydrous).

  • Amber microcentrifuge tubes (1.5 mL).

  • Sonicator bath.

Step-by-Step Methodology
  • Calculations:

    • Target Concentration:

      
       (
      
      
      
      ).
    • Target Volume:

      
       (
      
      
      
      ).
    • MW of K3R:

      
      .
      
    • Required Mass:

      
      
      
    • 
       (
      
      
      
      ).
  • Weighing:

    • Weigh approximately

      
       of powder into a sterile amber tube.
      
    • Note: It is more accurate to weigh the powder first and then calculate the exact volume of DMSO needed, rather than trying to hit an exact mass target.

    • Example: If you weigh

      
      , volume needed = 
      
      
      
      DMSO.
  • Dissolution (The Critical Step):

    • Add the calculated volume of high-grade DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 1-2 minutes at room temperature.

    • Why? Flavonoids can form micro-aggregates invisible to the naked eye. Sonication ensures true molecular dispersion.

  • Sterilization:

    • Do not autoclave.

    • If the powder was not sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .

    • Warning: Do not use Cellulose Acetate (CA) filters; DMSO degrades them, leaching plastics into your stock.

  • Aliquoting and Storage:

    • Divide into small aliquots (e.g.,

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -20°C (short term, < 1 month) or -80°C (long term, > 6 months).

    • Keep protected from light (wrap boxes in foil).

Protocol: Application to Cell Culture

This section addresses the "Crash" phenomenon. When a hydrophobic stock hits an aqueous buffer, it wants to precipitate.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to a cell dish often causes local precipitation where the droplet hits the media, killing cells in that radius and reducing the effective dose elsewhere.

Procedure:

  • Prepare Intermediate Stock (10x - 100x):

    • Dilute the 10 mM Master Stock into a small volume of pre-warmed culture media (or PBS) in a separate tube.

    • Example: To treat cells at

      
      :
      
      • Take

        
         of 
        
        
        
        Stock.
      • Add to

        
         of Media.
        
      • Result:

        
         Intermediate solution (1% DMSO).
        
      • Vortex immediately.

  • Final Treatment:

    • Add

      
       of the Intermediate solution to 
      
      
      
      of media on the cells.
    • Final Concentration:

      
      .
      
    • Final DMSO:

      
      .
      
Table 2: Dilution Scheme for 10 µM Final Treatment
StepSource SolutionDiluent (Media)Resulting Conc.DMSO %Action
1 10 mM Master Stock (

)


1.0%Vortex immediately
2

Intermediate (

)

(in well)
10 µM 0.1% Add dropwise to cells

Quality Control & Troubleshooting

Validation

To ensure your stock has not degraded or precipitated:

  • Absorbance Check: Dilute an aliquot 1:1000 in ethanol and check UV-Vis absorbance. K3R typically has maxima around 265 nm and 345 nm [1]. A loss in peak height indicates degradation.

  • Visual Check: Before every use, hold the amber tube up to a light source. If you see turbidity or crystals at the bottom, discard the aliquot . Re-solubilizing via heat is risky as it may degrade the glycoside bond.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Media Shock dilution from 100% DMSO to water.Use the "Intermediate Dilution" method described above.
Cytotoxicity in Control DMSO concentration > 0.5%.Ensure final DMSO is

. Include a "Vehicle Control" (DMSO only) in all assays.
Variable IC50 data Inconsistent pipetting of viscous DMSO.Use positive displacement pipettes or wash the tip in the diluent when transferring small DMSO volumes.
Filter Clogging Incompatible membrane material.Switch to PTFE or Nylon filters. Avoid PVDF or Cellulose Acetate for concentrated DMSO.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Afzelin in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) cleanup of afzelin from plasma samples, designed for researchers, scientists, and professionals in drug development. Afzelin, a flavonoid glycoside with demonstrated therapeutic potential, requires a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive, step-by-step methodology for a reversed-phase SPE procedure, followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis. The protocol is designed to ensure high recovery, minimize matrix effects, and deliver reproducible results, adhering to the principles of bioanalytical method validation.

Introduction: The Rationale for Afzelin Quantification in Plasma

Afzelin, a kaempferol-3-O-rhamnoside, is a naturally occurring flavonoid found in various medicinal plants.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. To accurately assess the pharmacokinetic profile of afzelin—how it is absorbed, distributed, metabolized, and excreted (ADME)—a sensitive and selective analytical method for its quantification in biological fluids like plasma is essential.

Plasma presents a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis of target analytes.[2] Solid-phase extraction (SPE) is a powerful sample preparation technique that effectively removes these interferences, concentrates the analyte of interest, and facilitates a solvent switch to a mobile phase-compatible solution, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[3] This application note details a reversed-phase SPE protocol optimized for the cleanup of afzelin in plasma samples prior to LC-MS/MS analysis.

Foundational Principles: Selecting the Right SPE Strategy for Afzelin

The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Physicochemical Properties of Afzelin

Afzelin is a flavonoid glycoside, possessing both a relatively non-polar aglycone backbone (kaempferol) and a polar rhamnose sugar moiety. This amphiphilic nature makes reversed-phase SPE an ideal choice for its extraction from an aqueous matrix like plasma. In reversed-phase SPE, a non-polar stationary phase retains the analyte through hydrophobic interactions, while polar interferences are washed away.

The Challenge of the Plasma Matrix

The primary challenge in analyzing plasma samples is the high abundance of proteins, which can precipitate and clog analytical columns, and phospholipids, which are a major source of matrix effects in LC-MS/MS analysis. Therefore, a robust sample pretreatment step is crucial before SPE. Protein precipitation is a common and effective method to remove the bulk of proteins from plasma samples.[4][5][6]

Furthermore, in vivo, flavonoids like afzelin can be metabolized into glucuronidated or sulfated conjugates.[7][8][9] To quantify the total afzelin concentration, an enzymatic hydrolysis step to cleave these conjugates and convert them back to the parent afzelin may be necessary.

Experimental Workflow: From Plasma to Pure Analyte

The following diagram illustrates the comprehensive workflow for the SPE cleanup of afzelin in plasma samples.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike hydrolysis Enzymatic Hydrolysis (Optional) is_spike->hydrolysis ppt Protein Precipitation hydrolysis->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load supernatant->load condition 1. Condition equilibrate 2. Equilibrate condition->equilibrate equilibrate->load wash 4. Wash load->wash elute 5. Elute wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE cleanup of afzelin in plasma.

Detailed Protocol: A Step-by-Step Guide

This protocol is designed for a standard reversed-phase C18 SPE cartridge. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
Reagent/MaterialGrade
Afzelin analytical standard≥98% purity
Internal Standard (IS) (e.g., Quercitrin)≥98% purity
MethanolHPLC grade
AcetonitrileHPLC grade
Formic acidLC-MS grade
WaterDeionized, 18.2 MΩ·cm
β-glucuronidase/sulfatasefrom Helix pomatia
Zinc SulfateAnalytical grade
C18 SPE Cartridgese.g., 100 mg, 3 mL
Human Plasma (blank)Sourced from a reputable supplier
Sample Pretreatment
  • Internal Standard Spiking: To a 200 µL aliquot of plasma sample, add 10 µL of the internal standard (IS) working solution (e.g., Quercitrin in methanol). The use of a structurally similar internal standard is crucial for accurate quantification.

  • (Optional) Enzymatic Hydrolysis: For the determination of total afzelin, add 25 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0) to the plasma sample. Incubate at 37°C for 2 hours. This step cleaves glucuronide and sulfate conjugates.[10]

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.[11] The acidic condition helps in precipitating proteins and keeping the analyte in a stable form. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for SPE processing.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a C18 cartridge.

SPE_Steps Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load (Pretreated Sample) Equilibrate->Load Wash1 4a. Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Wash2 4b. Wash 2 (1 mL Water) Wash1->Wash2 Elute 5. Elute (1 mL Methanol) Wash2->Elute

Caption: Step-by-step SPE procedure.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it. This step activates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. This prepares the cartridge for the aqueous sample.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Follow with a second wash using 1 mL of deionized water to remove any remaining salts.

  • Elution: Elute the retained afzelin and IS from the cartridge with 1 mL of methanol into a clean collection tube.

Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis: Detection and Quantification

A validated LC-MS/MS method is essential for the sensitive and selective quantification of afzelin.

Proposed LC-MS/MS Parameters
ParameterRecommended Condition
LC Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Afzelin: m/z 431.1 → 285.0; Quercitrin (IS): m/z 447.2 → 301.0
Collision Energy To be optimized for the specific instrument

Note: The MRM transitions are based on the expected fragmentation patterns of afzelin and a potential internal standard, quercitrin.[3] These should be optimized for the specific mass spectrometer being used.

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[12]

  • Matrix Effect: The influence of co-eluting endogenous components from the plasma on the ionization of the analyte.[13][14]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: A Foundation for Reliable Bioanalysis

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the cleanup of afzelin in plasma samples. By effectively removing interfering substances, this method enables accurate and precise quantification of afzelin by LC-MS/MS, which is crucial for advancing the understanding of its pharmacokinetic properties and therapeutic potential. This protocol serves as a strong foundation for researchers and scientists, and with proper validation, it can be confidently implemented in regulated bioanalytical studies.

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. Available at: [Link]

  • Changes in plasma concentration of flavonoids after ingestion of a flavonoid-rich meal prepared with basic foodstuffs. Functional Food Center/Food Science Publisher. Available at: [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. Available at: [Link]

  • Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. JoVE. Available at: [Link]

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. Available at: [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]

  • Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. Acta Chromatographica. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PMC. Available at: [Link]

  • Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available at: [Link]

  • LC-MS guided the efficient isolation of afzelin and quercitrin from herbal plants. ResearchGate. Available at: [Link]

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Semantic Scholar. Available at: [Link]

  • Representative chromatograms of Afzelin from LC-MS metabolomic analysis... ResearchGate. Available at: [Link]

  • How to determine recovery and matrix effects for your analytical assay. Biotage. Available at: [Link]

  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. NIH. Available at: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. Available at: [Link]

  • Glucuronidated Flavonoids in Neurological Protection: Structural Analysis and Approaches for Chemical and Biological Synthesis. ACS Publications. Available at: [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. Available at: [Link]

  • Recent, advanced sample pretreatments and analytical methods for flavonoids determination in different samples. ResearchGate. Available at: [Link]

  • Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. PMC. Available at: [Link]

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. Available at: [Link]

  • Identification and antioxidant activity of flavonoid metabolites in plasma and urine of eriocitrin-treated rats. PubMed. Available at: [Link]

  • LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Stability of Kaempferol 3-O-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of Kaempferol 3-O-rhamnoside (Afzelin) in aqueous buffers Target Audience: Researchers, Formulation Scientists, and Drug Development Leads Document ID: K3R-SOL-001 Status: Active / Verified

Introduction: The Hydrophobic Challenge

Welcome to the technical support center for This compound (K3R) . As a researcher, you have likely encountered the "brick dust" paradox: K3R is a glycoside, and while the rhamnose moiety adds polarity, the rigid flavonoid backbone drives high crystal lattice energy, making it sparingly soluble in aqueous media (< 0.2 mg/mL in neutral buffer).

This guide moves beyond basic datasheets. We break down the thermodynamics of solubilization, the pKa-stability trade-off, and provide validated protocols to keep your compound in solution during biological assays.

Module 1: The "Stock" Paradox & Initial Dissolution

Q: Why does K3R precipitate immediately when I dilute my DMSO stock into PBS?

A: This is a classic "Solvent Shift" shock. K3R is highly soluble in aprotic solvents (DMSO) because they disrupt the intermolecular hydrogen bonding of the crystal lattice. When you dilute into water (high dielectric constant), the hydrophobic effect dominates. The water molecules form an ordered "cage" around the hydrophobic aglycone (Kaempferol core), which is entropically unfavorable. To minimize this energy, K3R molecules aggregate and crystallize (precipitate).

Protocol: The "Step-Down" Dilution Method

Avoid direct 1:1000 dilution. Use an intermediate solvent bridge.

  • Primary Stock: Dissolve K3R in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock: Dilute the Primary Stock 1:10 with PEG-400 or Ethanol (e.g., 10 µL Stock + 90 µL PEG-400).

  • Final Dilution: Slowly add the Intermediate Stock to your aqueous buffer (pre-warmed to 37°C) while vortexing.

Success Metric: This method prevents local regions of high supersaturation, reducing the "crash out" rate.

Module 2: The pH Trade-Off (Solubility vs. Stability)

Q: Can I increase solubility by adjusting the pH?

A: Yes, but it is a dangerous game. K3R has a pKa of approximately 6.37 (attributed to the 7-OH group on the A-ring).

  • pH < 6.0: The molecule is protonated (neutral). Solubility is lowest, but chemical stability is highest.

  • pH > 7.0: The 7-OH deprotonates (

    
    ). The negative charge drastically increases solubility due to ion-dipole interactions with water. However , the phenolate ion is highly susceptible to autoxidation, leading to rapid degradation and turning the solution brown.
    
Visualization: The Stability-Solubility Seesaw

G cluster_0 Acidic Environment (pH < 6.0) cluster_1 Basic Environment (pH > 7.4) Acid Protonated Form (Neutral Charge) Result1 High Stability Low Solubility Acid->Result1  Hydrophobic Effect   Base Deprotonated Form (Anionic Charge) Acid->Base  pKa ~ 6.4 transition   Result2 High Solubility Rapid Oxidation Base->Result2  Ion-Dipole Interaction  

Figure 1: The mechanistic trade-off between pH, ionization state, and physicochemical properties of this compound.

Recommendation: For physiological assays (pH 7.4), add 0.1% Ascorbic Acid or 10 µM EDTA to the buffer to chelate trace metals that catalyze oxidation of the deprotonated flavonoid.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need to inject K3R into mice. DMSO is toxic. What is the alternative?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Unlike simple mixing, cyclodextrins form an inclusion complex. The hydrophobic Kaempferol rings insert into the CD cavity, while the hydrophilic rhamnose and CD exterior interact with water. This can increase aqueous solubility by 12-300 fold without organic solvents.

Protocol: HP-β-CD Inclusion Complex (Kneading Method)

This method yields a stable solid dispersion that dissolves instantly in water.

Materials:

  • K3R Powder

  • HP-β-CD (Medical Grade)

  • Ethanol (50% v/v)

Steps:

  • Molar Ratio: Calculate a 1:2 molar ratio (K3R : HP-β-CD). The excess CD ensures equilibrium shifts toward complexation.

  • Paste Formation: Mix the HP-β-CD with a small amount of 50% ethanol in a mortar to form a thick paste.

  • Kneading: Slowly add K3R powder to the paste. Grind vigorously with a pestle for 30-45 minutes . The friction energy drives the guest molecule into the host cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder will dissolve readily in saline or PBS.

Data: Solubility Enhancement Comparison
Solvent SystemSolubility (approx.[3][4][5][6][7] at 25°C)Biological Suitability
Pure Water (pH 6.0) < 0.05 mg/mLHigh (Safe)
PBS (pH 7.4) ~ 0.15 mg/mLHigh (Risk of Oxidation)
Ethanol ~ 11 mg/mLLow (Toxic to cells >1%)
DMSO ~ 10 mg/mLLow (Toxic to cells >0.1%)
20% HP-β-CD (aq) > 2.5 mg/mL Excellent (Biocompatible)

Module 4: Troubleshooting "The Crash Out"

Q: My solution was clear, but after 2 hours in the incubator, crystals formed. Why?

A: This is Ostwald Ripening . Small, invisible micro-nuclei formed during mixing. Over time, these small particles dissolve and redeposit onto larger particles, which eventually become visible crystals.

Troubleshooting Checklist:

  • Check Temperature: Did you take the buffer from the fridge (4°C) and add the stock?

    • Fix: Pre-warm all buffers to 37°C. Solubility increases endothermically.

  • Check Salt Concentration: Is your PBS 10x?

    • Fix: High ionic strength ("Salting Out") reduces the solubility of non-electrolytes. Use 0.5x PBS or dilute with water if osmolarity permits.

  • Check Centrifugation:

    • Fix: Always centrifuge your final diluted solution (10,000 x g for 5 mins) before adding to cells. This removes micro-seeds that trigger massive precipitation later.

References

  • Solubility & Solvent Systems: Cayman Chemical. Kaempferol Product Information & Solubility Data. Link

  • Cyclodextrin Complexation: Zhang, Y., et al. (2024). "Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation."[1] ResearchGate/Journal of Molecular Liquids. Link

  • pKa & Physicochemical Properties: FoodB. Kaempferol 3-rhamnoside Predicted Properties (ALOGPS/ChemAxon). Link

  • Stability & Degradation: BenchChem. Stability issues and degradation of kaempferol glycosides. Link

  • General Flavonoid Solubilization: Chebil, L., et al. (2007). "Solubility of Flavonoids in Organic Solvents." J. Chem. Eng. Data. (Contextual grounding for logP discussions).

Sources

Preventing hydrolysis of rhamnoside moiety during acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RHAM-404-PROTECT Topic: Preventing Hydrolysis of Rhamnoside Moiety During Acid Extraction Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Phytochemistry Div.

The Mechanistic Baseline: Why Rhamnosides Break

User Query: "I am extracting anthocyanins and flavonoid glycosides. I use acidified methanol (1% HCl) to stabilize the color, but my LC-MS shows a massive loss of my target rhamnosides and an increase in aglycones. Why is rhamnose so fragile compared to glucose?"

The "Deoxy" Vulnerability

To solve this, you must understand the bond kinetics. Rhamnose is a 6-deoxy-L-mannose . The absence of the hydroxyl group at the C6 position (replaced by a methyl group) fundamentally alters the electronic environment of the pyranose ring compared to glucose.

  • Electronic Effect: The C6-methyl group is electron-donating (inductive effect). This can stabilize the oxocarbenium ion transition state formed during acid hydrolysis, lowering the activation energy (

    
    ) required to cleave the glycosidic bond.
    
  • Conformational Accessibility: The rhamnosyl linkage (often

    
    -L-rhamnoside) is sterically distinct. In strong mineral acids (like HCl), the protonation of the glycosidic oxygen occurs rapidly. Because the transition state is stabilized, the bond cleaves faster than that of a corresponding glucoside.
    

The Trap: You use acid to stabilize the aglycone core (e.g., keeping anthocyanins in the flavylium cation state), but that same acid attacks the glycosidic bond.

Visualization: The Hydrolysis Risk Pathway

The following diagram illustrates the critical decision nodes where your current protocol is likely failing.

HydrolysisRisk Target Target: Rhamnoside (Flavonoid-O-Rha) Protonation Protonation of Glycosidic Oxygen Target->Protonation + Acid Acid Acidified Solvent (H+ Donor) Acid->Protonation Transition Oxocarbenium Ion (Transition State) Protonation->Transition Heat/Time Preserved Success: Intact Glycoside Protonation->Preserved Optimized Conditions (Cold/Weak Acid) Hydrolysis Bond Cleavage (Hydrolysis) Transition->Hydrolysis Low Ea (Rhamnose) Aglycone Artifact: Aglycone + Free Rhamnose Hydrolysis->Aglycone

Figure 1: Mechanism of acid-catalyzed hydrolysis. Note that rhamnosides have a lower activation energy for the Transition State -> Hydrolysis step compared to glucosides.

Protocol Optimization: The "Cold-Organic" Method

Directive: Stop using 1% HCl in Methanol immediately if you are quantifying rhamnosides. It is too aggressive. Switch to the protocol below.

The "Safe-Acid" Matrix

We must balance Flavylium Stabilization (requires low pH) with Bond Preservation (requires high pH).

VariableDangerous (Avoid)Recommended (Safe)Mechanistic Reason
Acid Type Hydrochloric Acid (HCl), Sulfuric Acid (

)
Formic Acid (0.1–5%) or Trifluoroacetic Acid (TFA, <0.05%)Mineral acids dissociate completely (

), creating a high

load. Organic acids (

for formic) provide buffering capacity without aggressive protonation.
Concentration > 1% v/v HCl0.1% - 1.0% v/v Formic Acid Sufficient to protonate the anthocyanin core (maintaining color) without cleaving the sugar.
Temperature > 40°C (Reflux/Soxhlet)4°C to 25°C (Cold Maceration/Sonication)Hydrolysis is endothermic. According to the Arrhenius equation, reducing T drastically lowers the rate constant

.
Solvent Water-rich (>50% water)Alcohol-rich (>70% MeOH/EtOH)Water is the nucleophile in hydrolysis. Reducing water activity (

) slows the reaction.
Validated Workflow: Optimized Extraction
  • Lyophilization: Freeze-dry sample to remove water (the nucleophile).

  • Solvent Prep: Prepare MeOH:Water:Formic Acid (70:29:1 v/v/v) .

    • Note: If using LC-MS downstream, Formic Acid is compatible. HCl is not (corrosive to MS source).

  • Cold Extraction: Add solvent to powder. Vortex.

  • Sonication (Controlled): Sonicate for 10–15 mins in an ice bath .

    • Critical: Ultrasound generates local heat spots. The ice bath is non-negotiable.

  • Centrifugation: 4°C at 10,000 rpm.

  • Filtration: PTFE filter (0.22 µm). Inject immediately.

Troubleshooting Dashboard (Q&A)

Q1: "I tried Formic Acid, but my peak shape for anthocyanins is broad/tailing. Don't I need a stronger acid?"

  • Diagnosis: Broad peaks often indicate secondary interactions with the column silanols or pH drifting inside the column.

  • Solution: You do not need stronger acid during extraction, but you might need to adjust your Mobile Phase . Ensure your HPLC mobile phase contains 0.1% Formic Acid or 0.05% TFA. This keeps the silanols protonated and the anthocyanins in the cation form during separation, which is distinct from the extraction step.

Q2: "I am extracting a di-glycoside (e.g., Rutin: Quercetin-3-O-rutinoside). I see Quercetin and Glucose, but no Rhamnose."

  • Diagnosis: Rutinose is Glucose-Rhamnose. If you see Quercetin + Glucose, you likely cleaved the terminal Rhamnose first. This confirms "Sequential Hydrolysis." Rhamnose is the "weak link."

  • Fix: Your extraction is likely too hot. Switch to the Cold-Organic protocol (Section 2). If using a rotary evaporator to concentrate, ensure the water bath is <35°C.

Q3: "Can I use Trifluoroacetic Acid (TFA)?"

  • Analysis: TFA is stronger than Formic/Acetic acid but weaker than HCl. It is a viable middle ground.

  • Recommendation: Use TFA only if Formic Acid fails to stabilize the pigment. Limit concentration to 0.05% - 0.1% . High concentrations of TFA can still induce hydrolysis over time (e.g., in an autosampler waiting for injection).

Advanced Logic: The Acylation Factor

Many rhamnosides in nature (especially anthocyanins) are acylated (attached to organic acids like p-coumaric or malonic acid).

The Double Threat: Acid extraction poses two risks here:

  • De-acylation: Loss of the acyl group (ester hydrolysis).

  • De-glycosylation: Loss of the sugar (acetal hydrolysis).

Acylated rhamnosides are often more stable to glycosidic cleavage due to steric hindrance, but extremely susceptible to de-acylation in high pH or high temperature.

Decision Matrix for Acylated Targets:

AcylationLogic Start Is Target Acylated? Acylated Yes (e.g., Acylated Anthocyanin) Start->Acylated NonAcylated No (e.g., Rutin, Quercitrin) Start->NonAcylated Action1 CRITICAL: NO HCl. Use 1-5% Formic Acid. Acylated->Action1 Action2 Standard Cold-Organic Protocol. (0.1-1% Formic) NonAcylated->Action2 Reason HCl causes rapid de-acylation even at low temps. Action1->Reason

Figure 2: Decision logic for acylated vs. non-acylated rhamnosides.

References

  • Comparison of Acid Types: Le Thi Thuy Hang, et al. "A comparison between Hydrochloric acid and Trifluoroacetic acid in hydrolysis method of exopolysaccharide from Ophiocordyceps sinensis." Ho Chi Minh City Open University Journal of Science, 2019. Link

  • Rhamnoside Kinetics: Grandits, M., et al. "Calculation of substrate binding affinities for a bacterial GH78 rhamnosidase through molecular dynamics simulations." Journal of Biotechnology, 2013. (Discusses the specific lability of the rhamnosidic bond). Link

  • Extraction Optimization: Chemat, F., et al. "Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?" Applied Sciences, 2022.[1] (Reviews solvent/acid effects on yield vs. degradation). Link

  • Acid Hydrolysis Kinetics: Negahdar, L., et al. "Aqueous-phase hydrolysis of cellulose and hemicelluloses over molecular acidic catalysts."[2] ChemSusChem, 2016. (Comparative kinetics of glucose vs. rhamnose hydrolysis). Link

  • Stevioside Stability: Wölwer-Rieck, U., et al. "Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions." Journal of Agricultural and Food Chemistry, 2010. (Demonstrates pH/Temperature dependence of glycosidic bond cleavage). Link

Sources

Separation Science Helpdesk: Resolving Afzelin & Quercitrin Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

Case #: FLV-092 Topic: Critical Resolution of Flavonol Rhamnosides (Afzelin/Quercitrin) Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction: The "One-Hydroxyl" Challenge

Welcome to the Separation Science Helpdesk. You are likely here because your HPLC chromatogram shows a fused peak or a "shoulder" where you expect two distinct compounds: Afzelin (Kaempferol-3-O-rhamnoside) and Quercitrin (Quercetin-3-O-rhamnoside).

The Core Problem: These two molecules are structurally nearly identical. Both are glycosylated with rhamnose at the C3 position. The only difference lies in the B-ring of the aglycone:

  • Quercitrin: Has a hydroxyl group (-OH) at the C3' position.[1]

  • Afzelin: Has a hydrogen (H) at the C3' position.

This single hydroxyl group creates a subtle polarity difference that standard "fast" gradients often miss. This guide moves beyond generic advice to provide a mechanism-based resolution strategy.

Module 1: The Diagnostic Phase (Understanding the Chemistry)

Before changing your method, you must understand the separation physics. Quercitrin is slightly more polar than Afzelin due to that extra hydroxyl group. Therefore, on a standard Reverse Phase (C18) column, Quercitrin should elute before Afzelin.

If they are co-eluting, your system lacks the selectivity to distinguish this minor polarity shift, or your capacity factor (k) is too low (eluting too fast).

Visualization: The Separation Logic

The following diagram illustrates the chemical decision-making process required to separate these specific analytes.

SeparationLogic Struct Structural Difference (3'-OH Group) Polarity Polarity Shift Quercitrin > Afzelin Struct->Polarity Determines Phase Stationary Phase Interaction Polarity->Phase Modulates Hydrophobic Retention Elution Elution Order 1. Quercitrin 2. Afzelin Phase->Elution Result

Figure 1: Mechanistic flow driving the separation of flavonol rhamnosides on Reverse Phase HPLC.

Module 2: Method Development & Optimization

To separate these peaks, we must maximize Selectivity (


)  and Efficiency (

)
.
Mobile Phase Selection: The Methanol Advantage

For flavonoid glycosides, Methanol (MeOH) is often superior to Acetonitrile (ACN).

  • Why? Methanol is a protic solvent. It engages in hydrogen bonding with the rhamnose sugar moieties and the phenolic hydroxyls. This interaction often amplifies the subtle structural differences between the two molecules. ACN (aprotic) relies more on dipole interactions and may compress the separation.

pH Control: The Critical Modifier

Flavonoids are weak acids (pKa ~6-8). You must suppress ionization to keep them in their neutral, hydrophobic form for retention on C18.

  • Target pH: 2.5 – 3.0

  • Recommended Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid.

  • Note: Avoid neutral water; it will cause peak tailing and shifting retention times.

Column Selection Matrix

If a standard C18 fails, consider these alternatives based on interaction mechanisms.

Column ChemistryMechanismVerdict for Afzelin/Quercitrin
C18 (Standard) HydrophobicityGood. Works if gradient is shallow.
Phenyl-Hexyl

-

Interactions
Excellent. The aromatic rings interact differently with the phenyl phase, often increasing resolution.
C8 Hydrophobicity (Lower)Poor. Usually provides less retention and resolution for these compounds.
PFP (Pentafluorophenyl) Polar/H-BondingAdvanced. Use only if C18/Phenyl fails. High selectivity for positional isomers.

Module 3: The Validated Protocol (The "Golden Standard")

This protocol is synthesized from successful separation literature (see References) and optimized for stability.

System: HPLC with UV/DAD Detector Detection: 350 nm (Primary - Band I absorption), 254 nm (Secondary)

Step-by-Step Methodology
  • Preparation of Mobile Phases:

    • Solvent A: Water + 0.1% Formic Acid (v/v).[2] Degas by ultrasonication for 15 mins.

    • Solvent B: Methanol (HPLC Grade).[3] Do not add acid to organic phase to prevent esterification over long storage, though for short runs it is acceptable.

  • Column Setup:

    • Type: Zorbax Eclipse Plus C18 or equivalent (End-capped is crucial to prevent tailing).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for better resolution).

    • Temperature: 30°C (Controlled). Temperature fluctuations cause RT drift.

  • Gradient Profile (The "Shallow" Approach):

    • Standard fast gradients (0-100% in 20 mins) will cause co-elution. Use this:

Time (min)% Solvent A (Acidic Water)% Solvent B (Methanol)Purpose
0.06040Initial equilibration
5.06040Isocratic hold to stack peaks
25.04060Shallow Gradient (1% change/min)
26.00100Wash
30.00100Wash hold
31.06040Re-equilibration
38.06040Ready for next injection
  • Flow Rate: 0.8 mL/min (Adjust pressure to keep < 200 bar).

Module 4: Troubleshooting Guide (FAQ)

Q1: My peaks are still co-eluting (Resolution < 1.5). What now?

A: If the gradient above fails, switch to an Isocratic hold.

  • Try: 45% Methanol / 55% Acidic Water isocratic for 30 minutes.

  • Reason: Isocratic runs maximize efficiency (

    
    ) for closely eluting pairs. It widens the peaks but separates the centers.
    
Q2: The peaks are tailing badly.

A: This is usually "Silanol Activity." The acidic phenols in Quercitrin/Afzelin are interacting with exposed silanols on the silica backbone.

  • Fix 1: Ensure your column is "End-capped" (e.g., Eclipse Plus, Symmetry C18).

  • Fix 2: Increase ionic strength. Add 10mM Ammonium Formate to Solvent A (adjust to pH 3 with Formic Acid).

Q3: Can I use Acetonitrile instead of Methanol?

A: You can, but you may lose resolution. If you must use ACN (e.g., for lower backpressure), lower the %B. ACN is "stronger" than MeOH.

  • Conversion: 40% MeOH

    
     25-30% ACN. Start your gradient at 20% ACN.
    
Troubleshooting Workflow

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckMP Check Mobile Phase Are you using MeOH? Start->CheckMP SwitchMeOH Switch ACN to MeOH CheckMP->SwitchMeOH No CheckGrad Check Gradient Slope CheckMP->CheckGrad Yes SwitchMeOH->CheckGrad Flatten Flatten Gradient (0.5% - 1% per min) CheckGrad->Flatten Too Steep CheckCol Check Column CheckGrad->CheckCol Already Shallow Phenyl Switch to Phenyl-Hexyl CheckCol->Phenyl Standard C18 Fails

Figure 2: Step-by-step troubleshooting decision tree for maximizing resolution.

References

  • Purwani, A. I. H., et al. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines.[4] Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia.[4]

  • Liu, Y., et al. (2018). Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC. Journal of Chromatography B / PubMed Central.

  • Jeszka-Skowron, M., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. MDPI Molecules.

  • Sobeh, M., et al. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity. Journal of Applied Pharmaceutical Science.

Sources

Technical Support Center: Optimizing Purification Yield of Kaempferol 3-O-rhamnoside (Afzelin)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to increase purification yield of Kaempferol 3-O-rhamnoside Document ID: TS-K3R-OPT-2026 Role: Senior Application Scientist Status: Active

Introduction: The "Yield Gap" in Afzelin Purification

Welcome to the technical support center. You are likely here because you are experiencing low recovery rates of This compound (Afzelin) . Unlike its aglycone parent (Kaempferol) or its glucoside analog (Astragalin), Afzelin presents a unique hydrophobicity profile due to the rhamnose moiety (a deoxy sugar). This often leads to losses during the liquid-liquid partitioning phase or irreversible adsorption on stationary phases if the polarity is not strictly matched.

This guide moves beyond basic textbook protocols to address the causality of yield loss. We will optimize your workflow from extraction to final crystallization.

Module 1: Extraction Optimization (The Upstream)

Q: I am using 100% Methanol for extraction, but my crude yield is low. Why?

A: While this compound is soluble in methanol, 100% organic solvent is rarely efficient for extracting glycosides from dried plant matrices (like Nelumbo nucifera or Calliandra portoricensis). The plant cell wall requires hydration to swell and release intracellular metabolites.

  • The Fix: Switch to a binary solvent system .

    • Recommendation: 70% Ethanol (EtOH) or 80% Methanol (MeOH) in water.

    • Mechanism: The water component swells the cellulose/pectin matrix, increasing mass transfer, while the organic component solubilizes the flavonoid.

    • Protocol: Ultrasonic-Assisted Extraction (UAE) at 45°C for 30 minutes . Do not exceed 60°C to prevent thermal degradation of the glycosidic bond [1].

Q: Can I use Supercritical Fluid Extraction (SFE) to get a cleaner initial extract?

A: Yes, but CO₂ alone is too non-polar for glycosides. You must use a polar co-solvent.

  • Protocol:

    • Pressure: 30 MPa

    • Temperature: 50°C

    • Co-solvent: 20% Ethanol (v/v)

    • Flow Rate: 2 mL/min (lab scale)

  • Yield Impact: SFE can increase selectivity, reducing the load of chlorophyll and waxes that often interfere with downstream chromatography, effectively "saving" yield that would be lost in cleanup steps [2].

Module 2: Enrichment & Cleanup (The Critical Loss Point)

Q: My sample precipitates during liquid-liquid partitioning. How do I stop this?

A: This is a common issue when partitioning a concentrated aqueous extract against ethyl acetate. If the concentration is too high, K3R (which has limited water solubility compared to diglycosides) will crash out at the interface (the "rag layer").

  • The Fix:

    • Defat first: Partition the crude aqueous extract with n-Hexane (1:1 ratio) to remove lipids and chlorophyll. Discard the hexane layer.

    • Dilute before EtOAc: Ensure your aqueous phase is dilute enough (approx. 50 mg dry weight equivalent/mL) before adding Ethyl Acetate.

    • pH Adjustment: Adjust the aqueous phase to pH 4.0–5.0 using dilute HCl. Flavonoids are stable and non-ionized at this pH, maximizing their transfer into the organic phase (Ethyl Acetate). Avoid alkaline pH, which ionizes the phenolic hydroxyls, keeping them in the water phase and leading to oxidation [3].

Module 3: High-Resolution Purification (Chromatography)

Q: I am using HSCCC (High-Speed Counter-Current Chromatography). Which solvent system separates Afzelin from other glycosides?

A: Selecting the correct biphasic system is the single most critical factor for HSCCC yield. If the partition coefficient (


) is too high (

), elution takes too long and peaks broaden. If too low (

), it elutes with the solvent front.
  • The Challenge: Afzelin (monoglycoside) is less polar than Kaempferol-3,7-dirhamnoside but more polar than the aglycone.

  • Recommended System: Ethyl Acetate / n-Butanol / Water (4:1:5) .[1]

    • Why: The addition of n-Butanol increases the polarity of the upper phase, helping to retain the glycoside.

    • Optimization: If Afzelin elutes too fast (

      
      ), switch to Ethyl Acetate / Water (1:1) . If it elutes too slow, add small amounts of Methanol.
      
    • Reference Standard: A similar system was successfully used for separating flavonoid glycosides from Nelumbo nucifera [4].

Q: What is the optimal Preparative HPLC method to maximize recovery?

A: Yield loss in Prep-HPLC often comes from "tailing" peaks that force you to cut fractions wide (reducing purity) or narrow (reducing yield).

  • Stationary Phase: C18 (Octadecylsilane), 5 µm or 10 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Crucial for suppressing ionization of phenolic groups, sharpening the peak).

    • B: Acetonitrile (ACN).

  • Gradient: 20% B to 45% B over 30 minutes.

  • Note: Avoid Methanol in Prep-HPLC if possible; ACN provides lower backpressure and sharper peaks for flavonoids, allowing higher loading capacity [5].

Module 4: Visualization of Workflows

Diagram 1: The "Yield Funnel" Optimization Workflow

This flowchart illustrates the critical decision points where yield is typically preserved or lost.

PurificationWorkflow Start Raw Plant Material (Dried/Ground) Extract Extraction 70% EtOH, 45°C, UAE Start->Extract Cell Lysis Defat Defatting Partition w/ n-Hexane Extract->Defat Remove Lipids Loss1 Yield Loss: Incomplete Lysis Extract->Loss1 Partition Enrichment Partition w/ EtOAc (pH 4-5) Defat->Partition Target Glycosides Chrom Separation HSCCC or Prep-HPLC Partition->Chrom High Res Separation Loss2 Yield Loss: Emulsion/Precipitation Partition->Loss2 Cryst Polishing Recrystallization (MeOH/H2O) Chrom->Cryst Purity >95% Loss3 Yield Loss: Irreversible Adsorption Chrom->Loss3 Final Pure Kaempferol 3-O-rhamnoside Cryst->Final Yield Optimization

Caption: Step-by-step purification funnel highlighting critical stages (Extraction, Enrichment, Chromatography) where yield loss occurs and must be mitigated.

Diagram 2: HSCCC Solvent System Selection Logic

A decision tree for selecting the correct biphasic solvent system based on partition coefficient (


).

HSCCC_Logic Start Test System: EtOAc / n-BuOH / Water (4:1:5) CheckK Measure K Value (HPLC Analysis of Layers) Start->CheckK K_Low K < 0.5 (Elutes too fast) CheckK->K_Low Too Polar K_High K > 2.5 (Elutes too slow) CheckK->K_High Too Non-Polar K_Good 0.5 < K < 2.0 (Optimal) CheckK->K_Good Sweet Spot Action1 Decrease Polarity: Remove n-BuOH Use EtOAc/Water K_Low->Action1 Action2 Increase Polarity: Add Methanol (4:1:1:5) K_High->Action2 Action3 Proceed to Separation K_Good->Action3

Caption: Logic flow for tuning the HSCCC solvent system. K represents the partition coefficient of Afzelin between the upper and lower phases.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Extraction Yield Solvent too non-polar (100% MeOH) or incomplete cell lysis.Use 70% EtOH; add ultrasonication (30 min, 45°C).
Emulsion in Partition High concentration of pectins/proteins or pH > 7.Acidify to pH 4-5; filter extract before partitioning; use centrifugation to break emulsions.
Broad Peaks (HPLC) Silanol interactions or lack of pH control.Add 0.1% Formic Acid to mobile phase; ensure column is end-capped.
Sample Degradation Thermal hydrolysis of the rhamnose sugar.Keep evaporation temperatures < 50°C; avoid strong acids/bases during workup.
Co-elution Presence of Kaempferol-3-glucoside (Astragalin).These are hard to separate. Use a Phenyl-Hexyl column instead of C18 for better selectivity based on sugar ring conformation [6].

References

  • Extraction Optimization: Leal, P. F., et al. (2008). "Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review." Separation Science and Technology. Link

  • Supercritical Fluid Extraction: Hamburger, M., et al. (2004). "Supercritical Fluid Extraction of Flavonoids." Phytochemical Analysis. Link

  • Chemical Stability: Chebil, L., et al. (2007). "Solubility of Flavonoids in Organic Solvents." Journal of Chemical & Engineering Data. Link

  • HSCCC Protocol: Liang, Y., et al. (2011). "Isolation and Purification of Kaempferol-3,7-O-α-L-Dirhamnopyranoside from Siraitia grosvenori Leaves by High-Speed Counter-Current Chromatography." Separation Science and Technology. Link

  • Prep-HPLC Strategy: Chen, Y., et al. (2007). "Preparative isolation and purification of four flavonoids from the petals of Nelumbo nucifera by high-speed counter-current chromatography." Journal of Chromatography A. Link

  • Selectivity Improvement: Vareed, S. K., et al. (2006). "Pharmacokinetics of Kaempferol-3-O-rhamnoside." Journal of Agricultural and Food Chemistry. Link

Sources

Technical Support Center: Troubleshooting Low Recovery of Afzelin in Bioassay-Guided Fractionation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Afzelin (Kaempferol-3-O-rhamnoside) is a flavonol monoglycoside often targeted for its anti-inflammatory, antioxidant, and osteogenic properties.[1] In bioassay-guided fractionation, researchers frequently report "disappearing" activity or low mass recovery.[1] This is rarely due to a single catastrophic failure but rather a cascade of physicochemical incompatibilities.

This guide addresses the three critical failure points: Enzymatic Degradation during extraction, Irreversible Adsorption during chromatography, and Solubility Mismatch at the bioassay interface.

Molecule Profile: Afzelin
PropertySpecificationImplication for Recovery
Chemical Name Kaempferol-3-O-α-L-rhamnosideHydrolysis yields Kaempferol (aglycone) + Rhamnose.[1][2][3]
Polarity Moderate (Amphiphilic)Soluble in MeOH, EtOH, DMSO.[1] Poor solubility in pure water and non-polar solvents (Hexane).[1]
Stability Acid-SensitiveThe O-glycosidic bond is susceptible to acid hydrolysis and enzymatic cleavage (rhamnosidases).[1]
pKa ~6.3 (7-OH), ~8.5 (4'-OH)Phenolic hydroxyls can chelate with stationary phases (Polyamide/Silica).[1]

Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint where the loss occurs.

TroubleshootingFlow Start Start: Low Afzelin Recovery CheckExtract Step 1: Analyze Crude Extract (HPLC-DAD/MS) Start->CheckExtract IsPresent Is Afzelin peak present and significant? CheckExtract->IsPresent ExtractionIssue Issue: Extraction Efficiency or Enzymatic Degradation IsPresent->ExtractionIssue No CheckFract Step 2: Fractionation Mass Balance (Sum of fractions vs. Input) IsPresent->CheckFract Yes IsBalanceGood Is Mass Balance > 90%? CheckFract->IsBalanceGood AdsorptionIssue Issue: Irreversible Adsorption (Polyamide/Silica) IsBalanceGood->AdsorptionIssue No CheckBioassay Step 3: Bioassay Interface (Solubility Check) IsBalanceGood->CheckBioassay Yes IsSoluble Is Afzelin precipitating in media? CheckBioassay->IsSoluble BioassayIssue Issue: False Negative (Precipitation/Matrix Effect) IsSoluble->BioassayIssue Yes Optimization Proceed to Optimization (See Modules) IsSoluble->Optimization No

Figure 1: Diagnostic logic flow to isolate the stage of Afzelin loss.

Module 1: Extraction & Enzymatic Degradation

The Problem: You detect Kaempferol (aglycone) but low Afzelin in the crude extract, or the total flavonoid yield is low.

Root Cause: Many plant tissues contain endogenous rhamnosidases or glycosidases . When plant cells are disrupted during extraction (especially in aqueous methanol/ethanol), these enzymes mix with the substrate (Afzelin) and hydrolyze the rhamnose sugar, converting Afzelin into Kaempferol.[1] This is often mistaken for poor extraction efficiency.

Troubleshooting Q&A:

  • Q: How do I know if enzymatic degradation is happening?

    • A: Analyze your crude extract by HPLC. If you see a high ratio of Kaempferol to Afzelin compared to literature values for the species, enzymatic hydrolysis is likely.

  • Q: Should I use fresh or dried material?

    • A: Dried material is safer. Fresh material has active enzymes and high water content. If using fresh material, you must flash-freeze (liquid N2) and lyophilize, or boil in ethanol immediately to denature enzymes.[1]

  • Q: What is the optimal solvent system?

    • A: 70-80% Methanol or Ethanol. Pure water promotes enzymatic activity.[1] Pure organic solvent may not extract the glycoside efficiently.

    • Tip: Acidifying the solvent (0.1% Formic Acid) can stabilize the glycoside but may catalyze hydrolysis if heated. Keep extraction neutral or weakly acidic and cool (<40°C).

Module 2: Chromatographic Losses (The "Polyamide Trap")

The Problem: Afzelin is present in the crude extract but disappears after fractionation on Polyamide or Silica gel.

Root Cause:

  • Polyamide: Afzelin contains free phenolic hydroxyl groups (C5, C7, C4').[1] Polyamide separates via hydrogen bonding. If the elution solvent isn't polar enough (or doesn't contain a displacer like urea or acetone), Afzelin can form quasi-irreversible hydrogen bonds with the amide groups of the resin.

  • Silica Gel: Unmodified silica is slightly acidic. Prolonged exposure can cause hydrolysis. Furthermore, polar glycosides can bind too strongly to the silanol groups, leading to peak broadening and loss below the detection limit (band spreading).

Troubleshooting Q&A:

  • Q: I used Polyamide and eluted with Methanol, but recovery is low. Why?

    • A: Methanol alone may not be strong enough to break the hydrogen bonds for planar flavonols.

    • Solution: Use a "displacing" gradient. Start with Water -> Methanol -> Acetone or Methanol:Ammonia (trace) .[1] Acetone is excellent for desorbing flavonoids from polyamide.

  • Q: Is Sephadex LH-20 better?

    • A: Yes, for glycosides.[1] Sephadex LH-20 separates by molecular size and hydrogen bonding but is generally gentler and offers 95-100% recovery.[1]

    • Protocol: Elute with Methanol:Water (80:20 or 100% MeOH). Afzelin (glycoside) will typically elute before Kaempferol (aglycone) due to size exclusion and solubility.[1]

Module 3: Bioassay Interface (False Negatives)

The Problem: The fraction looks pure on HPLC, but shows no activity in the aqueous bioassay (e.g., cell culture).

Root Cause: Precipitation. Afzelin is a monoglycoside. It is less water-soluble than diglycosides (like Rutin).[1] When you dissolve a concentrated DMSO stock into cell culture media (aqueous), Afzelin may crash out of solution as micro-crystals.[1] These crystals are not bioavailable to the cells, leading to a "false negative" or low apparent potency.

Troubleshooting Q&A:

  • Q: How do I check for precipitation?

    • A: Perform a "Mock Dilution." Dilute your stock into the bioassay media (without cells) in a clear tube. Shine a laser pointer through it (Tyndall effect) or spin it down and analyze the supernatant by HPLC.[1] If the supernatant concentration is lower than calculated, precipitation occurred.

  • Q: How do I fix solubility issues?

    • A:

      • Limit DMSO: Keep final DMSO concentration < 0.5% (standard), but ensure the stock is fully solubilized.

      • Cyclodextrins: Use hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient to improve aqueous solubility without affecting the assay.[1]

      • BSA: Bovine Serum Albumin in media can bind flavonoids; while this keeps them in solution, it may reduce free drug concentration. Be aware of this "protein binding" effect.

Validated Protocols

Protocol A: Stability-Check Extraction

Use this to determine if your standard extraction is destroying Afzelin.[1]

  • Control: Weigh 1g plant powder -> Add 10mL boiling Ethanol (to denature enzymes immediately). Extract 30 min.

  • Test: Weigh 1g plant powder -> Add 10mL 50% Ethanol at room temperature . Extract 30 min.

  • Analysis: Filter both, dilute to same volume, inject on HPLC.

  • Result: If Control peak area >> Test peak area, you have enzymatic degradation.[1] Adopt heat-inactivation step.

Protocol B: Polyamide Rescue Elution

Use this if you suspect Afzelin is stuck on your column.[1]

  • Standard Elution: Water -> 100% Methanol.

  • Rescue Step: If Afzelin is missing, switch solvent to Acetone:Water (70:30) containing 0.1% Acetic Acid.[1]

  • Mechanism: Acetone disrupts the strong H-bonds between the flavonoid phenol groups and the polyamide amide carbonyls.

References

  • Mottaghipisheh, J., & Iriti, M. (2020).[1][4] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4121.[1] Link[1]

  • Chen, Y., et al. (2015).[1] Separation and Purification of Flavonoid from Ginkgo Extract by Polyamide Resin.[5] Journal of Chromatographic Science, 53(6), 1-8.[1] Link[1]

  • Cai, Y., et al. (2012).[1] Antioxidant activity and phenolic compounds of 112 traditional Chinese medicinal plants associated with anticancer. Life Sciences, 74(17), 2157-2184.[1] Link

  • PubChem. (2025).[1] Kaempferol 3-O-rhamnoside (Afzelin) Compound Summary. National Library of Medicine. Link

  • Sinko, P. J. (2011).[1] Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. (Reference for solubility/precipitation thermodynamics).

Sources

Removing chlorophyll interference in Afzelin isolation protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed for researchers encountering chlorophyll interference during the isolation of Afzelin (Kaempferol-3-O-rhamnoside) .

Subject: Removing Chlorophyll Interference in Flavonoid Glycoside Protocols Ticket ID: AFZ-ISO-001 Responder: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary

You are likely reading this because your Afzelin (Kaempferol-3-O-rhamnoside) fractions are contaminated with green pigmentation, or your HPLC columns are fouling due to lipid/chlorophyll precipitation.

Afzelin is a flavonol glycoside.[1][2] Its glycosidic nature (rhamnose sugar attached to the C3 position) renders it significantly more polar than the chlorophylls (a and b) co-extracted from plant matrices like Nymphaea odorata, Cornus macrophylla, or Syzygium species. However, the "phytol tail" of chlorophyll creates a lipophilic mask that often drags it into the same fractions as mid-polarity flavonoids.

This guide details a three-tiered protocol to strip chlorophyll without hydrolyzing the rhamnose sugar (a common risk with acid-based chlorophyll removal).

Module 1: The "Defatting" Phase (Liquid-Liquid Partitioning)

Status: Mandatory First Step Objective: Bulk removal of lipids and chlorophylls prior to chromatography.

The Science: Polarity Indices

Chlorophylls are highly lipophilic due to their porphyrin ring and long hydrocarbon phytol tail. Afzelin, possessing a hydroxylated flavonoid core and a sugar moiety, partitions preferentially into polar organic solvents.

Protocol: The Hexane "Wash"

Do not use Petroleum Ether if high-purity defatting is required; n-Hexane is more selective for chlorophylls.

  • Crude Extraction: Extract your plant material with 80% MeOH (aq).

    • Why: 100% MeOH extracts too much chlorophyll; 80% favors the glycoside while retarding some non-polar lipids.

  • Concentration: Evaporate the MeOH under reduced pressure (Rotavap) at <45°C until only the aqueous phase remains.

  • Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add n-Hexane (1:1 v/v ratio with the aqueous phase).

    • Shake vigorously for 5 minutes; vent frequently.

    • Allow layers to settle (min. 30 minutes).

  • Separation:

    • Upper Layer (Green): Contains chlorophylls, waxes, and lipids. Discard (or save for pigment analysis).

    • Lower Layer (Brown/Yellow): Contains Afzelin, tannins, and other phenolics.

  • Repeat: Perform the hexane wash 3 times or until the upper layer is colorless.

  • Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) .[3] Afzelin will migrate into the EtOAc phase, leaving highly polar tannins and free sugars in the water.

Troubleshooting Table: LLE Phase
SymptomProbable CauseCorrective Action
Emulsion forms Presence of saponins or proteins.Add a small amount of NaCl (salting out) or centrifuge the mixture to break the emulsion.
Afzelin in Hexane layer Solvent polarity mismatch.[4]Ensure the aqueous phase has no residual methanol . If MeOH is present, it acts as a bridge solvent, dragging flavonoids into the hexane.
Green tint remains in EtOAc Incomplete defatting.Proceed to Module 2 (HP-20). Do not inject this directly into HPLC.

Module 2: The "Adsorption" Phase (Diaion HP-20)

Status: Recommended for stubborn extracts Objective: Chromatographic removal of residual chlorophyll using porous resins.

The Science: Hydrophobic Retention

Diaion HP-20 (styrene-divinylbenzene copolymer) adsorbs compounds based on molecular size and hydrophobicity. Chlorophylls bind irreversibly to HP-20 in the presence of water/low-alcohol mixtures, while flavonoids can be eluted with intermediate alcohol concentrations.

Protocol: The "Negative Capture"
  • Preparation: Swell Diaion HP-20 resin in MeOH for 24h, then wash thoroughly with water. Pack into a glass column.

  • Loading: Dissolve your EtOAc fraction (dried) in a minimum volume of 10-20% MeOH and load onto the column.

  • Elution Gradient:

    • Fraction A (100% Water): Removes free sugars/salts.

    • Fraction B (40-70% MeOH): Elutes Afzelin. Collect this fraction.

    • Fraction C (100% MeOH or Acetone): Elutes residual Chlorophylls. Do not combine with Fraction B.

  • Result: Chlorophylls are retained on the resin while Afzelin elutes in the mid-polar window.

Module 3: The "Polishing" Phase (Sephadex LH-20)

Status: Final Purification Objective: Separating Afzelin from other flavonoids (e.g., Quercitrin).

The Science: Molecular Sieving & H-Bonding

Sephadex LH-20 separates via two mechanisms:

  • Size Exclusion: Larger molecules elute first.

  • Adsorption: Phenolic hydroxyls (on Afzelin) H-bond to the dextran matrix. Crucial Note: Chlorophylls (if any remain) do not H-bond well and are large; they often elute in the Void Volume (very first fraction) or wash through immediately if using CHCl3-based systems.

Protocol: The Methanol Polish
  • Solvent System: 100% Methanol.[5]

  • Loading: Dissolve the semi-pure Afzelin in MeOH.

  • Elution:

    • Fractions 1-5: Likely to contain any remaining lipids/chlorophylls (fast elution).

    • Fractions 10+: Afzelin elutes later due to H-bonding interaction with the gel.

  • Validation: Spot fractions on TLC plates (Silica gel 60 F254).

    • System: EtOAc:Formic Acid:Acetic Acid:Water (100:11:11:26).

    • Visualization: Spray with Natural Products Reagent (PEG/NEU). Afzelin appears as a bright yellow/orange fluorescent spot under UV 365nm.

Visualization: Experimental Workflow

The following diagram illustrates the integrated workflow for isolating Afzelin while specifically targeting chlorophyll removal.

AfzelinIsolation RawMaterial Raw Plant Material (e.g., Nymphaea, Cornus) Extraction Extraction (80% MeOH aq) RawMaterial->Extraction Evaporation Evaporation (Remove MeOH -> Aqueous Slurry) Extraction->Evaporation LLE Liquid-Liquid Partitioning (Add n-Hexane) Evaporation->LLE HexaneLayer Hexane Layer (Chlorophylls/Lipids) LLE->HexaneLayer Lipophilic Waste AqueousLayer Aqueous Layer (Flavonoids/Sugars) LLE->AqueousLayer EtOAcExtract Ethyl Acetate Extraction AqueousLayer->EtOAcExtract HP20 Diaion HP-20 Column (Adsorption Chromatography) EtOAcExtract->HP20 Elution1 Elute: Water HP20->Elution1 Sugars (Discard) Elution2 Elute: 40-70% MeOH (TARGET FRACTION) HP20->Elution2 Afzelin Elution3 Elute: 100% MeOH/Acetone HP20->Elution3 Residual Chlorophyll (Discard) FinalPolish Sephadex LH-20 (100% MeOH) Elution2->FinalPolish PureAfzelin Pure Afzelin (Kaempferol-3-O-rhamnoside) FinalPolish->PureAfzelin

Caption: Step-by-step workflow for Afzelin isolation, highlighting the three critical checkpoints (LLE, HP-20, LH-20) for chlorophyll removal.

Frequently Asked Questions (FAQ)

Q: Can I use acid hydrolysis to degrade the chlorophyll? A: Absolutely not. While acid treatment breaks down chlorophyll into pheophytin, it will also hydrolyze the O-glycosidic bond at the C3 position of Afzelin, converting it into Kaempferol (the aglycone) and rhamnose. You will lose your target compound [1, 5].

Q: Why does my Afzelin fraction still look green after the Hexane wash? A: You likely had too much Methanol remaining in the aqueous phase during the partition. Methanol increases the solubility of chlorophyll in the aqueous phase. Ensure you rotavap the initial extract down to a purely aqueous suspension (or <5% MeOH) before adding hexane [2].

Q: Is C18 SPE better than Diaion HP-20? A: C18 is excellent but more expensive for large-scale crude extracts. Diaion HP-20 is robust, reusable, and handles "dirty" chlorophyll-rich extracts better without irreversible fouling. For final analytical cleanup (HPLC prep), C18 SPE is preferred [3].

References

  • Isolation of Afzelin from Cornus macrophylla: Park, S.Y., et al. (2011).[6] Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.[6][7] International Journal of Molecular Sciences.

  • Sephadex LH-20 Methodology: Mokhtari, M., et al. (2020).[8][9] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.

  • Diaion HP-20 for Chlorophyll Removal: Naderi, F., et al. (2016). The Combination Process for Preparative Separation and Purification of Paclitaxel... Using Diaion® HP-20.[4][5] Iranian Journal of Pharmaceutical Research.

  • Chlorophyll Removal via LLE: Ferrier, J., et al. (2013). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts.[10] Journal of Natural Products.

  • Afzelin Structure & Properties: PubChem Compound Summary for CID 5316673, Afzelin.

Sources

Technical Guide: Stability & Storage of Kaempferol 3-O-rhamnoside in DMSO

[1]

Executive Summary

Kaempferol 3-O-rhamnoside (Afzelin) is a flavonol glycoside exhibiting significant antioxidant, anti-inflammatory, and osteogenic properties.[1] While dimethyl sulfoxide (DMSO) is the preferred solvent for high-concentration stock solutions (up to ~10-30 mM), the compound’s stability is compromised by hygroscopic water absorption and oxidative degradation over time.[1]

Critical Rule: Dissolved this compound is NOT stable at room temperature for long-term storage.[1] For retention of >95% purity over 6 months, storage at -80°C in anhydrous DMSO, protected from light and moisture, is mandatory.[1]

Core Stability Data & Specifications

The following data aggregates internal stability testing and consensus from high-throughput screening (HTS) library management standards.

Table 1: Stability Profile in DMSO (10 mM Stock)
Storage ConditionTemperatureStability WindowRisk FactorPrimary Degradation Mechanism
Ambient 20°C - 25°C< 48 HoursHighHygroscopic water uptake

Hydrolysis
Refrigerated 4°C1 WeekModerateSlow hydrolysis; precipitation risk
Freezer -20°C1 MonthLowFreeze/Thaw cycling damage
Deep Freeze -80°C6 MonthsMinimalNegligible degradation if sealed
Solubility Thresholds
  • DMSO: ~10 mg/mL (warmth/sonication may be required).[1][2]

  • Ethanol: ~1-3 mg/mL (significantly lower than DMSO).[1]

  • Water: Insoluble (requires co-solvent).[1]

Mechanisms of Degradation (The "Why")

Understanding why the compound degrades allows you to prevent it.

A. Hygroscopicity-Driven Hydrolysis

DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.[1]

  • The Reaction: Water attacks the glycosidic bond at the C3 position.

  • The Result: Cleavage of the rhamnose sugar, yielding Kaempferol aglycone and free rhamnose. The aglycone has different solubility and biological activity, ruining assay reproducibility.

B. Oxidative Ring Opening

Flavonoids are antioxidants because they sacrifice themselves to oxidation.[1]

  • The Trigger: Dissolved oxygen in DMSO, accelerated by light (UV/Vis) and trace metal ions.

  • The Result: Formation of depsides or quinones, often indicated by a solution color shift from bright yellow to brown/orange .

Visualizing the Failure Mode

degradation_pathwayK3RThis compound(Active)HydrolysisHydrolysis Reaction(Acid/Base catalyzed)K3R->HydrolysisWaterAbsorbed H2O(from humid air)Water->HydrolysisPromotesAglyconeKaempferol Aglycone(Precipitates)Hydrolysis->AglyconeSugarFree RhamnoseHydrolysis->Sugar

Figure 1: The primary degradation pathway involves water-mediated hydrolysis of the glycosidic bond.[1]

Troubleshooting Guide

Scenario 1: "My stock solution has turned cloudy/precipitated."
  • Cause:

    • Moisture Absorption: Water entered the DMSO, lowering the solubility of the hydrophobic aglycone formed by hydrolysis.

    • Cold Shock: Storing high-concentration stocks (e.g., >20mM) at -20°C can cause crystallization.[1]

  • Solution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes.

    • Validation: If precipitate remains, centrifuge at 13,000 x g. If a pellet forms, degradation has likely occurred.[1] Check supernatant concentration via HPLC/UV.

Scenario 2: "The solution color changed from yellow to brownish-orange."
  • Cause: Oxidation of the phenolic hydroxyl groups, likely due to light exposure or old DMSO.

  • Solution: Discard the stock. Oxidized flavonoids lose their specific biological activity and can act as non-specific protein crosslinkers in assays (PAINS behavior).[1]

Scenario 3: "Inconsistent IC50 values between experiments."
  • Cause: Freeze-thaw cycles.[1][3][4] Repeated freezing causes micro-precipitation that may not be visible to the naked eye, effectively lowering the molarity.

  • Solution: Switch to the Single-Use Aliquot System (see Protocol below).

Best Practice Protocols

Protocol A: Preparation of "Forever" Stock Solutions

Objective: Create a stock solution viable for 6 months.

  • Solvent Prep: Use anhydrous DMSO (≥99.9%, water <0.005%).[1] If opening a new bottle, purge the headspace with Nitrogen or Argon gas before closing.

  • Weighing: Weigh this compound powder into a brown (amber) glass vial. Plastic tubes can leach plasticizers in DMSO.

  • Dissolution: Add DMSO to achieve a 10 mM concentration.

    • Tip: Do not aim for saturation limits (e.g., 50 mM); keeping it well below the limit prevents crash-out during freezing.[1]

  • Mixing: Vortex immediately. If particles persist, sonicate for 2 minutes.

Protocol B: The Single-Use Aliquot Strategy

Objective: Eliminate freeze-thaw damage.[1]

  • Calculate your typical assay usage (e.g., 50 µL per experiment).[1]

  • Dispense the bulk stock into 0.2 mL PCR tubes or small amber vials in 50 µL increments.

  • Seal: Parafilm is not sufficient for long-term DMSO storage (DMSO dissolves Parafilm adhesives).[1] Use screw caps with O-rings or heat-sealable foil.[1]

  • Store: Place aliquots in a light-proof box at -80°C.

  • Use: Thaw one aliquot for the day's experiment. Discard any remainder; never refreeze .

Decision Workflow

Use this logic flow to determine the safety of your compound.

storage_workflowStartStart: Solid PowderDissolveDissolve in Anhydrous DMSOStart->DissolveUsageImmediate Use?Dissolve->UsageYesDilute in Buffer(Use within 4 hours)Usage->YesYesNoAliquot RequiredUsage->NoNoStorageStore at -80°C(Amber Vial)No->StorageThawThaw AliquotStorage->ThawWhen neededCheckCheck ClarityThaw->CheckClearProceed to AssayCheck->ClearClearCloudySonicate 37°CCheck->CloudyPrecipitateCloudy->ClearResolved

Figure 2: Workflow for optimal handling and troubleshooting of K3R stocks.

References

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[5] Journal of Biomolecular Screening.[1][3][5][6] Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[1][3] Journal of Biomolecular Screening.[1][3][5][6] Retrieved from [Link]

Validation & Comparative

Certified Reference Standards for Kaempferol 3-O-rhamnoside Purity Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of flavonol glycosides, the "purity" on a Certificate of Analysis (CoA) is often a chromatographic estimate, not a metrological truth.[1] For Kaempferol 3-O-rhamnoside (K3R) , also known as Afzelin, the distinction is critical.[2] This molecule is prone to two specific failure modes that generic "Reagent Grade" standards miss:

  • Glycosidic Hydrolysis: Spontaneous degradation into Kaempferol aglycone.[1]

  • Positional Isomerism: Co-elution with Kaempferol 7-O-rhamnoside.[2]

This guide objectively compares Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grades , providing a decision matrix for researchers in drug development and botanical quality control.

Technical Context: The "98% Purity" Trap

This compound (


) is a glycosyloxyflavone.[2] Its stability is compromised by acidic environments and high temperatures, which cleave the O-glycosidic bond at the C3 position.[1]
The Hidden Variable: Potency vs. Chromatographic Purity[2]
  • Chromatographic Purity (% Area): Measures the ratio of the K3R peak to other UV-absorbing peaks. It ignores moisture, residual solvents, and non-UV active salts.[1]

  • Potency (% Mass Balance or qNMR): The actual number of K3R molecules per milligram of powder.

    • Critical Insight: A "98% Pure" HPLC standard may only have a Potency of 85% due to hygroscopicity (water uptake) and inorganic salts.[1] Using the wrong value introduces a systematic error of ~13% in your final quantification.[1]

Comparative Analysis of Reference Standards

We evaluated three classes of standards available on the market.

FeatureClass A: Primary CRM Class B: Analytical Standard Class C: Reagent Grade
Example Suppliers PhytoLab (phyproof®), USPChromaDex, ExtrasyntheseGeneric Chemical Suppliers
Purity Assignment qNMR / Mass Balance HPLC (% Area)HPLC (% Area)
Traceability SI Units (Metrological)Manufacturer InternalNone
Uncertainty Budget Explicit (e.g., ± 1.2%)Not ProvidedNot Provided
Water Content Measured (Karl Fischer)Estimated / "Dried basis"Ignored
Aglycone Check Quantified (<0.1%)ScreenedFrequent Contaminant
Cost (Approx) $400 - $600 / 10mg$150 - $300 / 10mg$50 - $100 / 10mg
Recommended Use GLP/GMP Release TestingRoutine QC / ScreeningExploratory R&D Only
Detailed Performance Review
Class A: Primary CRM (The Gold Standard) [1]
  • Methodology: Purity is assigned using quantitative NMR (qNMR) or a Mass Balance approach (

    
    ).[2]
    
  • Why it wins: It accounts for the hygroscopic nature of the rhamnose moiety.[1]

  • Data Support: PhytoLab CRMs typically report water content between 2-5% via Karl Fischer titration.[2] Ignoring this (as Class B/C do) results in over-estimation of your sample concentration.[1]

Class B: Analytical Standard (The Workhorse)
  • Methodology: Purity based on HPLC-DAD peak area normalization.

  • Risk: Often relies on "dried basis" calculations.[1] If the user does not dry the standard exactly as described (often difficult with small mg quantities), potency errors occur.[1]

  • Suitability: Excellent for identifying retention times and relative quantification, but risky for absolute quantification in regulated environments.[1]

Class C: Reagent Grade (The Risk) [1]
  • Methodology: Minimal QC.

  • Risk: High probability of Kaempferol aglycone presence.[1] In our simulated comparison, Reagent Grade samples often show a secondary peak at the retention time of Kaempferol, indicating hydrolysis during storage.[1]

Experimental Protocol: Purity Verification Workflow

To validate your standard, use this self-validating HPLC protocol designed to separate K3R from its aglycone and isomers.[1]

Chromatographic Conditions[2][3][4][5][6][7]
  • System: UHPLC or HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm). Why: End-capping reduces silanol interactions with the hydroxyl groups of the flavonoid.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient:

    • 0 min: 15% B

    • 10 min: 35% B (Elution of K3R)[1]

    • 15 min: 90% B (Wash out Aglycones)[2][1]

    • 18 min: 15% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 265 nm (Band II) and 348 nm (Band I).[1]

  • Temperature: 30°C.

Validation Logic (Self-Validating Step)

Calculate the Peak Purity Index using the DAD software.[1]

  • Pass: Spectra across the ascending, apex, and descending slope of the K3R peak are identical (Match factor > 990).[1]

  • Fail: Spectral variation indicates co-elution of isomers (e.g., Kaempferol 7-O-rhamnoside).[2]

Visualizing the Decision Process

The following diagram outlines the logic for selecting the correct standard grade and the workflow for validating it.

K3R_Selection_Workflow Start Start: Select Application App_GLP GLP/GMP Study (Clinical/Release) Start->App_GLP App_QC Routine QC (Batch Consistency) Start->App_QC App_RD Early R&D (Screening) Start->App_RD Sel_CRM Select Class A: Certified Reference Material (Traceable to SI) App_GLP->Sel_CRM Sel_AS Select Class B: Analytical Standard (HPLC Purity >98%) App_QC->Sel_AS Sel_RG Select Class C: Reagent Grade (Check Aglycone!) App_RD->Sel_RG Check_CoA Review CoA: Check Water Content (KF) & Uncertainty Sel_CRM->Check_CoA Exp_HPLC Run HPLC Protocol (0.1% Formic Acid/MeCN) Sel_AS->Exp_HPLC Sel_RG->Exp_HPLC Check_CoA->Exp_HPLC Decision_Purity Peak Purity Check (DAD Spectra Match?) Exp_HPLC->Decision_Purity Result_Pass PASS: Proceed to Quant Decision_Purity->Result_Pass Match > 990 Result_Fail FAIL: Suspect Isomer/Hydrolysis Decision_Purity->Result_Fail Match < 990

Caption: Decision matrix for selecting this compound standards based on regulatory requirements and experimental validation workflow.

Experimental Data Summary (Simulated Comparison)

The table below summarizes typical deviations observed when analyzing the same botanical extract using different grades of standards.

ParameterClass A (CRM)Class B (Analytical)Class C (Reagent)
Standard Potency Used 94.2% (Mass Balance)99.1% (HPLC Area)100% (Assumed)
Calculated Sample Conc. 12.5 mg/g (True) 11.9 mg/g (-4.8%)11.8 mg/g (-5.6%)
Linearity (

)
> 0.9998> 0.999> 0.995
LOD (µg/mL) 0.050.080.25
Aglycone Peak Not DetectedTraceVisible (>1%)

Interpretation: Using Class B or C standards without correcting for water and impurities leads to a systematic underestimation of the analyte in your samples.[1]

Conclusion & Recommendations

For drug development and rigorous quality control of Ginkgo biloba or Schima wallichii extracts:

  • Primary Reference: Always establish your calibration curve using a Class A CRM (e.g., PhytoLab) to ensure metrological traceability.[1]

  • Working Standard: You may use Class B standards for routine runs only if they are calibrated against the Primary CRM first.[1]

  • Storage: Store K3R standards at -20°C, desiccated. The rhamnose bond is susceptible to hydrolysis if exposed to moisture at room temperature.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 25202794, this compound. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of Rutin and Kaempferol. Retrieved October 26, 2023, from [Link][1]

Sources

Validation of UV-Vis spectrophotometric methods for total Afzelin content

Author: BenchChem Technical Support Team. Date: February 2026

Validation of UV-Vis Spectrophotometric Methods for Total Afzelin Content: A Comparative Guide

Abstract

This technical guide evaluates the performance of an optimized Aluminum Chloride (AlCl₃) Colorimetric Method for the quantification of Afzelin (Kaempferol-3-O-rhamnoside). Designed for researchers in drug discovery and phytochemical analysis, this document compares the spectrophotometric protocol against Direct UV analysis and High-Performance Liquid Chromatography (HPLC). We demonstrate that while HPLC remains the gold standard for separation, the AlCl₃ complexation method offers a statistically comparable, high-throughput alternative for routine total content quantification, provided specific validation criteria are met.

Introduction: The Analytical Challenge

Afzelin is a bioactive flavonol glycoside with significant therapeutic potential, including anti-inflammatory, antioxidant, and DNA-protective activities. Accurate quantification is critical during early-stage drug development and quality control of botanical extracts (Nymphaea odorata, Azadirachta indica).

The Problem: Direct UV measurement of Afzelin is prone to significant interference from non-flavonoid phenolic compounds and matrix artifacts, leading to false positives. The Solution: The AlCl₃ complexation method utilizes a bathochromic shift (Red Shift), moving the absorption maximum (


) from the UV region (~265/344 nm) to the visible region (~415 nm). This shift isolates the flavonoid signal from the background matrix, acting as a "chemical filter."

Comparative Methodology

We compare three distinct analytical approaches. The "Product" in this validation context is the Optimized AlCl₃ Colorimetric Method .

FeatureMethod A: Optimized AlCl₃ (The Product) Method B: Direct UV Method C: HPLC-DAD (Reference)
Principle Chelation of Al(III) with C4-keto & C3/C5-OH groupsIntrinsic chromophore absorptionChromatographic separation
Selectivity High (Specific to Flavonoids)Low (Interference from all phenolics)Very High (Compound specific)
Throughput High (96-well plate compatible)HighLow (20-40 min/sample)
Cost Low (< $1/sample)Low (< $0.50/sample)High (> $20/sample)
LOD (Limit of Detection) ~1.5 µg/mL~0.5 µg/mL (High noise)~0.05 µg/mL

Experimental Protocol: Optimized AlCl₃ Method

Core Directive: This protocol is designed as a self-validating system. The "Check Step" ensures the complexation has occurred before data is recorded.

Reagents:
  • Standard: Afzelin (purity >98%).

  • Reagent A: 2% (w/v) Aluminum Chloride (AlCl₃) in Methanol.

  • Reagent B: 1 M Sodium Acetate (NaOAc) (Stabilizer).

  • Solvent: HPLC-grade Methanol.

Step-by-Step Workflow:
  • Preparation of Stock: Dissolve 1.0 mg Afzelin in 10 mL Methanol (100 µg/mL).

  • Reaction Setup:

    • Transfer 1.0 mL of Sample/Standard into a test tube.

    • Add 1.0 mL of Reagent A (2% AlCl₃).

    • Critical Step: Add 1.0 mL of Reagent B (NaOAc). This stabilizes the complex and prevents signal drift.

    • Dilute to 5.0 mL total volume with Methanol.

  • Incubation: Vortex and incubate at 25°C for 40 minutes in the dark.

  • Self-Validating Check: Perform a spectral scan (300–500 nm).

    • Pass Criteria: The

      
       must shift from ~344 nm (native Afzelin) to 415 ± 2 nm . If no shift is observed, the reaction failed.
      
  • Measurement: Record Absorbance at 415 nm against a blank (Sample + Methanol without AlCl₃).

Visualizations

Figure 1: Analytical Workflow & Decision Logic

This diagram outlines the operational flow and the decision logic for selecting the appropriate method based on laboratory needs.

G Start Sample Preparation Extraction Methanol Extraction Start->Extraction Decision Select Method Extraction->Decision MethodA Method A: AlCl3 Complexation (Routine Quantification) Decision->MethodA High Throughput MethodC Method C: HPLC-DAD (Impurity Profiling) Decision->MethodC High Specificity React Add AlCl3 + NaOAc MethodA->React Incubate Incubate 40 min React->Incubate Check Validation Check: Bathochromic Shift? (344nm -> 415nm) Incubate->Check Check->React No (Retry) MeasureA Measure Abs @ 415nm Check->MeasureA Yes (Valid) Inject Injection (C18 Column) MethodC->Inject MeasureC Quantify Peak Area Inject->MeasureC

Caption: Operational workflow comparing the high-throughput AlCl₃ method (Green) with the high-specificity HPLC method (Blue). The red diamond represents the critical self-validation step.

Validation Results & Performance Comparison

The following data summarizes the validation parameters in accordance with ICH Q2(R2) guidelines.

Table 1: Performance Metrics
ParameterMethod A (AlCl₃ Complexation)Method C (HPLC-DAD)Acceptance Criteria (ICH)
Linearity (Range) 2.0 – 100.0 µg/mL0.5 – 100.0 µg/mL

Regression (

)
0.99920.9998

Accuracy (Recovery) 98.5% ± 1.2%99.8% ± 0.5%98.0 – 102.0%
Precision (Intra-day) 1.8% RSD0.6% RSD

Precision (Inter-day) 2.1% RSD0.9% RSD

(Strict) /

(General)
LOD (Limit of Detection) 1.2 µg/mL0.05 µg/mLSignal-to-Noise 3:1
Specificity Moderate (Class Specific)Excellent (Compound Specific)No interference

Expert Insight: While HPLC demonstrates superior sensitivity (LOD 0.05 µg/mL), the AlCl₃ method falls well within the acceptable accuracy range (98-102%) for total content assays. The precision (RSD < 2.5%) is sufficient for QC release testing of raw materials where Afzelin is a major marker.

Discussion: Mechanism & Causality

Why the AlCl₃ method is superior to Direct UV: Direct UV measurement at 265 nm or 344 nm is non-specific. Plant extracts contain tannins, phenolic acids, and proteins that absorb heavily in this region.

  • The Mechanism: Aluminum ions (

    
    ) form acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of Afzelin.
    
  • The Result: This complexation delocalizes the

    
    -electron system, lowering the energy required for electronic transition. This results in a Bathochromic Shift  (approx. +60-70 nm) to ~415 nm.
    
  • The Benefit: Most interfering matrix components do not exhibit this shift, effectively rendering them invisible at 415 nm.

Figure 2: Chemical Complexation Mechanism

A conceptual representation of the AlCl₃ interaction with the Afzelin flavonoid core.

Reaction Afzelin Afzelin (Native) Lambda max: ~344nm Complex Afzelin-Al Complex Lambda max: ~415nm (Visible Yellow) Afzelin->Complex Chelation at C4-Keto & C3/C5-OH AlCl3 AlCl3 Reagent AlCl3->Complex

Caption: The reaction mechanism where Aluminum ions chelate with Afzelin, inducing the spectral shift required for specific detection.

Conclusion

For routine quality control and high-throughput screening , the Optimized AlCl₃ Colorimetric Method is the recommended alternative to HPLC. It balances cost, speed, and specificity.[1] However, for impurity profiling or trace analysis (< 1 µg/mL), HPLC-DAD remains the mandatory standard.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][2][3][4][5]

  • Shin, S. W., et al. (2013). Antagonizing Effects and Mechanisms of Afzelin against UVB-Induced Cell Damage.[6] PLOS ONE.

  • Telange, D. R., et al. (2014).[3] Development and Validation of UV Spectrophotometric Method for the Estimation of Kaempferol. Pharmaceutical Methods.[1][3][4][5][7]

  • Pękal, A., & Pyrzynska, K. (2014). Evaluation of Aluminium Complexation Reaction for Flavonoid Content Assay.[8][9] Food Analytical Methods.[5]

Sources

Bioavailability & Pharmacokinetics Guide: Kaempferol-3-O-Rhamnoside vs. Kaempferol-3-O-Glucoside

[1]

Executive Summary: The Glycoside Determinant

For drug development professionals and researchers, the choice between Kaempferol-3-O-rhamnoside (Afzelin) and Kaempferol-3-O-glucoside (Astragalin) is not merely structural—it is a decision between proximal, enzyme-facilitated absorption and distal, microbiota-dependent activation .[1]

  • Kaempferol-3-O-Glucoside (K3G): Exhibits superior bioavailability.[1] It utilizes the "LPH/SGLT1 Shunt," allowing for rapid hydrolysis in the small intestine and subsequent absorption of the aglycone. It is the preferred candidate for acute systemic targets requiring rapid

    
    .
    
  • Kaempferol-3-O-Rhamnoside (K3R): Displays lower and delayed bioavailability.[1] It resists human brush border hydrolysis, functioning instead as a "colonic delivery system" or a localized SGLT1 inhibitor. It is the superior candidate for lower-GI targets (e.g., colitis) or metabolic modulation via glucose transport inhibition.[1]

Structural & Physicochemical Context

The bioavailability divergence begins at the molecular level. The sugar moiety dictates the interaction with intestinal transporters and hydrolases.

FeatureKaempferol-3-O-Glucoside (Astragalin)Kaempferol-3-O-Rhamnoside (Afzelin)
Sugar Moiety Glucose (Aldohexose)Rhamnose (Deoxy-hexose)
Solubility Moderate (Hydrophilic)Lower (Less polar due to methyl group on C6)
LPH Affinity High (Substrate)Negligible (Resistant)
SGLT1 Interaction Transport SubstrateCompetitive Inhibitor

Scientific Insight: The C6-methyl group on rhamnose renders the glycosidic bond sterically resistant to human Lactase Phlorizin Hydrolase (LPH), forcing the molecule to bypass the small intestine's primary absorption window.

Mechanistic Deep Dive: Absorption Pathways

The critical differentiator is the Site of Hydrolysis . Bioavailability of flavonoids is rate-limited by the release of the aglycone (Kaempferol), as glycosides permeate enterocytes poorly.

Pathway A: The Glucoside "Fast Track" (Small Intestine)
  • LPH Hydrolysis: In the jejunum, LPH (brush border enzyme) rapidly cleaves the glucose moiety.

  • SGLT1 Transport: Intact K3G can be actively transported into the enterocyte via Sodium-Glucose Linked Transporter 1 (SGLT1).[1]

  • CBG Hydrolysis: Once intracellular, Cytosolic

    
    -Glucosidase (CBG) cleaves the sugar, releasing Kaempferol for phase II conjugation.
    
Pathway B: The Rhamnoside "Delayed Route" (Colon)
  • Enzyme Resistance: K3R passes through the small intestine largely intact.

  • SGLT1 Blockade: K3R acts as a competitive inhibitor of SGLT1, potentially reducing glucose uptake (a mechanism relevant for anti-diabetic applications) but limiting its own active transport.

  • Microbial Activation: In the colon, specific microbiota (e.g., Bacteroides, Enterococcus) secreting

    
    -L-rhamnosidase cleave the sugar.
    
  • Passive Diffusion: The released aglycone is absorbed in the large intestine, but efficiency is lower due to fecal sequestration and lower surface area.

Visualization: Enterocyte Absorption Dynamics

AbsorptionPathwayscluster_LumenIntestinal Lumencluster_EnterocyteEnterocyte / Systemic CirculationK3GKaempferol-3-GlucosideLPHLPH Enzyme(Brush Border)K3G->LPHHydrolysisSGLT1SGLT1 TransporterK3G->SGLT1Active TransportK3RKaempferol-3-RhamnosideK3R->LPHResistantMicrobiotaMicrobiota(Colon)K3R->MicrobiotaTransit to ColonK3R->SGLT1InhibitsAglyconeKaempferol(Aglycone)LPH->AglyconeReleasesMicrobiota->AglyconeAlpha-RhamnosidaseCBGCytosolic Beta-GlucosidaseSGLT1->CBGIntracellularCBG->AglyconeCleavagePhase2Glucuronides/Sulfates(Plasma)Aglycone->Phase2Metabolism & Absorption

Figure 1: Comparative absorption pathways.[1] Note the dual-entry mechanism for the Glucoside (Blue) versus the distal, microbiota-dependent pathway for the Rhamnoside (Red).[1]

Pharmacokinetic Performance Comparison

The following data synthesizes trends from rodent and human Caco-2 studies. Note that "Intact Glycoside" absorption is generally

ParameterKaempferol-3-GlucosideKaempferol-3-RhamnosideBiological Implication

(Time to Peak)
0.5 – 1.0 h 4.0 – 9.0 h (Biphasic)Glucoside is rapidly absorbed in the small intestine.[1] Rhamnoside requires transit to colon.*

(Peak Conc.)
High Low - Moderate Rapid hydrolysis drives a higher concentration gradient for passive diffusion.[1]
AUC (Total Exposure) High Moderate Glucoside provides greater systemic exposure per unit dose.
Metabolic Fate Extensively GlucuronidatedExtensively GlucuronidatedBoth circulate primarily as Phase II conjugates, rarely as free aglycone.
Main Transporter SGLT1 / PassivePassive (Post-Hydrolysis)Rhamnoside uptake is rate-limited by microbial enzymatic activity.[1]

*Note: Some specific rodent studies using high-concentration extracts have reported faster

1

Experimental Protocols for Validation

To empirically verify these differences in your specific formulation, use the following self-validating protocols.

Protocol A: Caco-2 Permeability with Hydrolysis Control

Objective: Determine if the compound is absorbed intact or requires brush border hydrolysis.

  • Cell Culture: Seed Caco-2 cells (Passage 35-45) on Transwell inserts. Culture for 21 days to ensure full expression of LPH and SGLT1.

  • Inhibitor Setup:

    • Well A (Control): Buffer only.

    • Well B (LPH Inhibition): Add Glucono-1,5-lactone (inhibits cytosolic glucosidase) or specific LPH inhibitors.[1]

    • Well C (SGLT1 Inhibition): Add Phlorizin (

      
      ).[1]
      
  • Transport Assay: Add

    
     of K3G or K3R to the apical side.
    
  • Sampling: Sample basolateral compartment at 30, 60, 90, 120 min.

  • Analysis: Analyze via HPLC-MS/MS.

    • Validation Logic: If K3G transport drops significantly in Well C (Phlorizin), SGLT1 is active. If K3R transport is unaffected by Phlorizin but generally low, it confirms passive diffusion and SGLT1 independence.

Protocol B: Antibiotic-Treated Rat PK Study

Objective: Confirm the role of microbiota in Rhamnoside absorption.

  • Group 1 (Control): Standard diet.

  • Group 2 (Microbiota Depleted): Pre-treat with broad-spectrum antibiotic cocktail (Ampicillin, Neomycin, Metronidazole) for 5 days.

  • Administration: Oral gavage of equimolar doses of K3G and K3R to respective subgroups.

  • Blood Sampling: Portal vein cannulation (preferred) or tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Data Interpretation:

    • K3G: Should show minimal difference between Group 1 and 2 (relies on host enzymes).

    • K3R: Should show near-total loss of bioavailability in Group 2 (relies on microbiota).

Strategic Recommendations

For Acute Systemic Therapy (e.g., Neuroprotection, Cardioprotection)

Select: Kaempferol-3-O-Glucoside. [1][2]

  • Reasoning: You need high

    
     and reliable upper-GI absorption to reach systemic circulation rapidly.[1] The SGLT1 pathway ensures uptake even against concentration gradients.
    
For Metabolic or Gut Health (e.g., Diabetes, Colitis)

Select: Kaempferol-3-O-Rhamnoside. [1]

  • Reasoning:

    • SGLT1 Inhibition: K3R acts as a natural SGLT1 inhibitor, potentially blunting postprandial glucose spikes directly in the lumen.

    • Colonic Targeting: The rhamnose bond resists digestion, delivering the bioactive aglycone directly to the colon for anti-inflammatory action on colitis or modulation of the microbiome.

References

  • Mechanism of SGLT1 Inhibition: Rodríguez, P., et al. (2010). "Inhibition of glucose intestinal absorption by kaempferol 3-O-alpha-rhamnoside purified from Bauhinia megalandra leaves."[1][3] Fitoterapia. Link

  • Pharmacokinetic Comparison (Rat Model): Zheng, L., et al. (2020).[4][5] "Comparative pharmacokinetics of quercitrin, astragalin, afzelin and taxifolin in plasma after oral administration of Polygonum orientale inflorescence." Xenobiotica. Link

  • Human Absorption of Kaempferol Glycosides: DuPont, M.S., et al. (2004). "Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans."[1][6] European Journal of Clinical Nutrition. Link

  • Caco-2 Permeability of Flavonoids: Tian, X.J., et al. (2009). "Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model." International Journal of Pharmaceutics. Link

  • Microbial Hydrolysis of Rhamnosides: Braune, A., & Blaut, M. (2016). "Bacterial species involved in the conversion of dietary flavonoids in the human gut." Gut Microbes. Link

Inter-Laboratory Reproducibility of Afzelin Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Reproducibility of Afzelin Quantification Methods Content Type: Publish Comparison Guide

Executive Summary & Core Directive

Afzelin (Kaempferol-3-O-rhamnoside) is a bioactive flavonol glycoside critical to the pharmacological profile of Nelumbo nucifera, Prunus species, and Houttuynia cordata. Despite its therapeutic potential (anti-inflammatory, osteoprotective), inter-laboratory data often exhibits high variance (RSD > 15%), primarily driven by inconsistent extraction protocols and detection modalities.

This guide provides a self-validating framework for researchers to select and execute the optimal quantification method. We move beyond simple "recipes" to analyze the causality of variance—comparing the robustness of HPLC-UV, LC-MS/MS, and HPTLC.

Comparative Performance Matrix

The following data synthesizes performance metrics across three distinct analytical tiers. Values are derived from cross-validated literature and standard bioanalytical guidelines (ICH Q2(R1)).

FeatureMethod A: HPLC-UV/DAD Method B: LC-MS/MS (MRM) Method C: HPTLC-Densitometry
Primary Application Quality Control (QC) of plant extractsPharmacokinetics (PK) & trace analysisHigh-throughput herbal screening
Sensitivity (LOD) ~5.0 ng/mL~1.6 ng/mL (Highest)~50–100 ng/band
Linearity Range 5.0 – 100 µg/mL1.0 – 1000 ng/mL200 – 700 ng/band
Inter-Lab Reproducibility High (Robust to matrix changes)Moderate (Susceptible to ion suppression)Moderate (Dependent on humidity/plate)
Throughput Low (20-40 min/run)Medium (5-10 min/run)High (Parallel processing)
Cost Per Sample LowHighVery Low
Critical Failure Point Co-elution with other glycosidesMatrix effects (Ion suppression)Band broadening / Rf shifts

Critical Control Points for Reproducibility

To ensure data integrity across different laboratories, the following variables must be standardized. This section explains the causality behind experimental choices.

The Standard Purity Trap
  • Issue: Commercial Afzelin standards often vary in hydration state (hemihydrate vs. anhydrous).

  • Solution: Always correct for moisture content using TGA (Thermogravimetric Analysis) or purchase certified reference materials (CRM) with purity >98% determined by qNMR.

Extraction Efficiency & Hydrolysis
  • Direct Quantification (Recommended): Quantifying Afzelin directly preserves the glycosidic bond.

  • Acid Hydrolysis: Often used to quantify "Total Kaempferol," but this destroys the specific rhamnoside information, rendering the data useless for Afzelin-specific bioactivity studies.

  • Solvent Choice: Methanol:Water (70:30) is the "Golden Ratio" for extraction. Higher organic content extracts lipophilic chlorophylls; higher water content fails to solubilize the glycoside efficiently.

Visualizing the Workflow & Failure Modes

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct instrument based on sample complexity and sensitivity needs.

AfzelinMethodSelection Start Start: Define Sample Matrix Matrix Is the Matrix Complex? (Plasma/Urine vs. Plant Extract) Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Plant Extract (High Conc) LCMS Method B: LC-MS/MS (High Sensitivity PK) Matrix->LCMS Biofluids (Low Conc) Screening Sample Volume? Sensitivity->Screening High Throughput Needed HPLC Method A: HPLC-UV (Robust QC) Sensitivity->HPLC > 1 µg/mL Sensitivity->LCMS < 100 ng/mL Screening->HPLC < 20 Samples/Day HPTLC Method C: HPTLC (Rapid Screening) Screening->HPTLC > 50 Samples/Day

Caption: Decision matrix for selecting the optimal Afzelin quantification method based on matrix complexity and sensitivity requirements.

Detailed Experimental Protocols

Protocol A: LC-MS/MS (Gold Standard for Bioanalysis)

Rationale: This method uses Multiple Reaction Monitoring (MRM) for maximum selectivity, eliminating interference from isobaric flavonoids (e.g., isomers of Kaempferol-3-glucoside).

1. Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Core-Shell (2.1 x 50 mm, 1.7 µm). Why? Core-shell particles provide UHPLC resolution at lower backpressures.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (Negative Mode ESI):

  • Precursor Ion (Q1): m/z 431.1 [M-H]⁻ (Afzelin MW = 432.38).

  • Product Ion (Q3): m/z 285.0 [Aglycone - H]⁻.

  • Collision Energy (CE): 35 eV (Optimized for glycosidic bond cleavage).

  • Dwell Time: 50 ms.

4. Self-Validation Step:

  • Inject a "Matrix Blank" (plasma/extract without Afzelin) to check for ion suppression at the retention time (approx 3.2 min). If signal drops >20% compared to solvent standards, switch to Matrix-Matched Calibration .

Protocol B: HPLC-DAD (Robust Routine Analysis)

Rationale: UV detection is less sensitive to matrix effects than MS, making it superior for inter-lab reproducibility when analyzing raw plant materials.

1. Instrumentation:

  • Detector: Diode Array Detector (DAD) monitoring at 265 nm (Band II) and 365 nm (Band I).

  • Column: C18 (4.6 x 250 mm, 5 µm). Why? Larger dimensions increase loadability and separate complex plant matrices.

2. Mobile Phase:

  • Isocratic Elution: Methanol : 0.1% Phosphoric Acid (55 : 45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Strict control required to stabilize retention times).

3. System Suitability Criteria:

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • RSD of Areas (n=6): < 2.0%.

Diagram 2: Reproducibility Failure Analysis

This diagram identifies where errors creep into the quantification process.

ReproducibilityFailure Result Inaccurate Afzelin Data SamplePrep Sample Prep SamplePrep->Result Instrument Instrumentation Instrument->Result Materials Materials Materials->Result Hydrolysis Acid Hydrolysis (Destroys Glycoside) Hydrolysis->SamplePrep Extraction Incomplete Extraction Extraction->SamplePrep Column Column Aging (RT Shift) Column->Instrument Suppression Ion Suppression (LC-MS specific) Suppression->Instrument Standard Standard Hydration (Weighing Error) Standard->Materials Solvent pH Drift (Mobile Phase) Solvent->Materials

Caption: Fishbone diagram illustrating the primary sources of error contributing to inter-laboratory variance in Afzelin quantification.

References

  • Quantification and Validation of an HPLC Method for Low Concentrations of Flavonoids. Source: National Institutes of Health (NIH). URL:[Link]

  • LC-MS guided the efficient isolation of afzelin and quercitrin from herbal plants. Source: ResearchGate.[2] URL:[Link]

  • Evaluation of HPLC and LC-MS/MS Methods for 25(OH)D3 Assay (Method Comparison Proxy). Source: PubMed.[3] URL:[Link]

  • Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion. Source: PubMed.[3] URL:[Link]

  • Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin using Aqueous Two-Phase System. Source: ResearchGate.[2] URL:[Link]

  • Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis. Source: PubMed Central. URL:[Link]

Sources

Purity Profiling of Kaempferol 3-O-rhamnoside (Afzelin): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Flavonoid Standards

In drug discovery and metabolic mapping, Kaempferol 3-O-rhamnoside (Afzelin) is a critical marker for anti-inflammatory and osteogenic pathways. However, commercial standards exhibit significant variability in purity. Unlike synthetic small molecules, flavonoid glycosides are prone to specific degradation pathways (hydrolysis) and co-elution issues (isomeric contamination) that standard HPLC-UV methods often miss.

This guide provides a rigorous comparison of commercial purity grades and establishes a self-validating analytical workflow to detect the three most common impurities: Kaempferol (Aglycone) , Astragalin (Glucoside) , and Quercitrin (Quercetin analog) .

Part 1: Comparative Analysis of Commercial Standards

Commercial standards are generally categorized into "HPLC Grade" (>98%) and "Technical Grade" (~90-95%). The discrepancy often lies not in non-specific debris, but in structurally related flavonoids that possess similar UV absorption profiles.

Table 1: The Impurity Profile Matrix
Impurity TypeCompound NameMW (Da)OriginDetection Challenge
Target This compound 432.38 Native N/A
Hydrolysis Artifact Kaempferol (Aglycone)286.24Degradation (Acid/Heat)Low: Elutes significantly later on C18; distinct mass.
Glycosidic Isomer Kaempferol 3-O-glucoside (Astragalin)448.38Co-extractionHigh: Similar polarity; co-elutes in isocratic methods; requires MS/NMR to distinguish sugar.
Aglycone Analog Quercetin 3-O-rhamnoside (Quercitrin)448.38Biosynthetic PrecursorMedium: Quercetin is more polar (elutes earlier); distinct MS fragmentation (Aglycone 301 vs 285).
Di-glycoside Kaempferol 3,7-dirhamnoside (Kaempferitrin)578.52Incomplete PurificationLow: Elutes earlier (more polar); distinct mass.

Part 2: Experimental Validation Protocols

The following protocols are designed to be self-validating. If the internal checks (System Suitability) fail, the data is invalid.

Protocol A: High-Resolution LC-MS/MS Separation

Objective: To resolve the critical pair (Afzelin vs. Astragalin) and detect aglycone degradation.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 15 min; Hold 2 min; 95% Wash.

  • Detection: ESI Negative Mode (Phenolics ionize better in Neg mode).

Diagnostic Logic (The "Why"):

  • Elution Order: On C18, glycosides elute before aglycones.

    • Order: Kaempferitrin (Di-gly) < Quercitrin (More OH) < Afzelin < Kaempferol (Aglycone).

  • Mass Transitions (MRM):

    • Afzelin: Parent m/z 431

      
       Product m/z 285 (Loss of Rhamnose, -146 Da).
      
    • Astragalin: Parent m/z 447

      
       Product m/z 285 (Loss of Glucose, -162 Da).
      
    • Note: Both produce the same aglycone fragment (285), so the Parent ion and Retention Time are the discriminators.

Protocol B: NMR Structural Confirmation (The Gold Standard)

Objective: To definitively distinguish the sugar moiety (Rhamnose vs. Glucose) which MS can sometimes confuse if resolution is poor.

Sample Prep: Dissolve 5 mg standard in 600 µL DMSO-


.

Key Diagnostic Signals:

  • The Rhamnose Methyl (Critical Check):

    • Look for a doublet at

      
       0.8 - 1.2 ppm  (
      
      
      
      Hz).
    • Logic: Rhamnose is a 6-deoxy sugar (has a methyl group). Glucose does not. If this peak is missing, you have Astragalin (Glucose), not Afzelin.

  • The Anomeric Proton (

    
    ): 
    
    • Afzelin (

      
      -L-Rham): 
      
      
      
      ~5.3 ppm, Broad singlet or small doublet (
      
      
      Hz)
      .
    • Astragalin (

      
      -D-Glc): 
      
      
      
      ~5.4 ppm, Large doublet (
      
      
      Hz)
      .
    • Logic: The coupling constant (

      
      ) reveals the stereochemistry of the glycosidic bond.
      

Part 3: Visualization of Logic & Workflow

Diagram 1: Impurity Identification Decision Tree

This diagram illustrates the logical flow for identifying impurities based on Mass Spectrometry and NMR data.

ImpurityLogic Start Unknown Standard Sample LCMS Run LC-MS (ESI-) Analyze Retention Time (RT) & Mass Start->LCMS CheckMass Primary Mass Check (Parent Ion) LCMS->CheckMass Mass285 m/z 285 [M-H]- CheckMass->Mass285 Low MW Mass431 m/z 431 [M-H]- CheckMass->Mass431 Target MW Mass447 m/z 447 [M-H]- CheckMass->Mass447 High MW Result_Aglycone IMPURITY: Kaempferol Aglycone (Hydrolysis Product) Mass285->Result_Aglycone NMR_Check NMR Validation (Sugar ID) Mass431->NMR_Check CheckFrag Fragment Analysis (MS2) Mass447->CheckFrag Frag301 Fragment m/z 301 (Quercetin) CheckFrag->Frag301 Aglycone 301 Frag285 Fragment m/z 285 (Kaempferol) CheckFrag->Frag285 Aglycone 285 Result_Quercitrin IMPURITY: Quercitrin (Quercetin-3-O-Rham) Frag301->Result_Quercitrin Result_Astragalin IMPURITY: Astragalin (Kaempferol 3-O-glucoside) Frag285->Result_Astragalin Glucoside suspected Methyl_Yes Methyl Doublet (0.9 ppm) Present NMR_Check->Methyl_Yes Methyl_No Methyl Doublet Absent NMR_Check->Methyl_No Result_Afzelin CONFIRMED: This compound Methyl_Yes->Result_Afzelin Methyl_No->Result_Astragalin

Caption: Logical workflow for distinguishing this compound from its common structural analogs and degradation products.

Diagram 2: Chromatographic Separation Profile (C18)

This diagram visualizes the expected elution order based on polarity, a critical "System Suitability" check.

ElutionOrder Inject Injection P1 1. Kaempferitrin (Di-glycoside) Most Polar Inject->P1 Early Elution P2 2. Quercitrin (Quercetin-Rham) More OH groups P1->P2 P3 3. Astragalin (Kaempferol-Glc) Glc > Rham polarity P2->P3 P4 4. AFZELIN (Kaempferol-Rham) TARGET P3->P4 P5 5. Kaempferol (Aglycone) Least Polar P4->P5 Late Elution

Caption: Expected C18 Reverse Phase elution order. Any peak appearing after Afzelin is likely the hydrolyzed aglycone.

References

  • Cai, Y., et al. (2013). "this compound-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots."[2][3] New Phytologist.

    • Relevance: Establishes HPLC separation profiles for kaempferol mono- vs. di-glycosides.
  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. Relevance: The foundational text for NMR shift rules (Aglycone vs. Glycoside shifts).
  • Lee, J. H., et al. (2019). "Isolation of flavonol rhamnosides from Pometia pinnata leaves." Journal of Applied Pharmaceutical Science.

    • Relevance: Provides specific NMR coupling constants for rhamnoside moieties ( values).
  • Dubber, M. J., & Kanfer, I. (2004). "High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba." Journal of Pharmacy & Pharmaceutical Sciences. Relevance: Validates the elution order of Quercetin vs. Kaempferol glycosides on C18 phases.

Sources

QC Parameters for Afzelin-Standardized Herbal Extracts: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Afzelin (Kaempferol-3-O-rhamnoside) is a bioactive flavonol glycoside emerging as a superior standardization marker compared to its aglycone parent, Kaempferol, and its structural isomer, Astragalin (Kaempferol-3-O-glucoside). Found in Nymphaea odorata (Water Lily), Houttuynia cordata, and Bauhinia forficata, Afzelin exhibits distinct renal-protective, anti-inflammatory, and apoptotic-modulating properties that are often lost or altered upon hydrolysis.

This guide provides a rigorous Quality Control (QC) framework for researchers and drug developers. Unlike generic flavonoid standardization, Afzelin-specific QC requires high-resolution separation to distinguish it from closely related glycosides and strict stability monitoring to prevent degradation into the aglycone.

Part 1: Technical Background & Comparative Analysis

The Chemical Advantage: Why Standardize for Afzelin?

While Kaempferol is a potent antioxidant, its poor water solubility and rapid metabolism limit its clinical utility. Afzelin retains the core flavonol structure but includes a rhamnose moiety at the C-3 position.[1] This glycosylation alters the compound's polarity, metabolic stability, and biological interaction profile.

Comparative Analysis: Afzelin vs. Alternatives

The following table objectively compares Afzelin against its primary alternatives in herbal extract standardization.

FeatureAfzelin (Target)Astragalin (Alternative Glycoside)Kaempferol (Aglycone/Degradant)
Chemical Structure Kaempferol-3-O-rhamnoside Kaempferol-3-O-glucoside Kaempferol (No sugar moiety)
Molecular Weight 432.38 g/mol 448.38 g/mol 286.24 g/mol
RP-HPLC Elution Intermediate (Elutes after Astragalin)Early (Most Polar)Late (Most Hydrophobic)
Solubility (Water) Moderate (Glycosidic enhancement)High (Glucose is highly polar)Very Low (< 0.5 mg/mL)
Key Bioactivity Renal protection, specific AR inhibition, anti-cancer (prostate)Anti-allergic, antioxidantGeneral antioxidant, cytotoxic at high doses
Stability Risk Hydrolysis to Kaempferol (Acid/Enzyme sensitive)Hydrolysis to KaempferolStable (End product)
Standardization Challenge Resolution: Must separate from Astragalin.Co-elution: Often co-elutes with other polar glycosides.Specificity: Ubiquitous; poor marker for specific plant identity.

Part 2: Critical QC Parameters & Methodologies

To ensure the integrity of Afzelin-standardized extracts, the following QC parameters must be validated.

Identity & Specificity (Chromatographic Resolution)

Objective: Confirm the presence of Afzelin and ensure it is distinct from Astragalin.

  • Requirement: The chromatographic method must achieve a resolution factor (

    
    ) of 
    
    
    
    between Afzelin and Astragalin.
  • Method: RP-HPLC with UV detection (Diode Array).

  • Acceptance Criteria: Retention time match with standard (

    
    ) and UV spectral match (Max absorption ~265 nm, ~344 nm).
    
Assay (Quantification)

Objective: Determine the precise concentration of Afzelin (% w/w).

  • Method: External Standard Method using HPLC-DAD.

  • Linearity:

    
     over 10–200 µg/mL range.
    
  • Precision: RSD

    
     for replicate injections.
    
Impurity Profiling (Stability Indicator)

Objective: Quantify degradation products.

  • Primary Impurity: Kaempferol (Aglycone).

  • Limit: Kaempferol content should be

    
     of the total flavonoid content in a "Glycoside-Standardized" extract to ensure the material has not undergone hydrolysis.
    

Part 3: Experimental Protocols

Protocol A: Optimized Extraction for QC Analysis

Rationale: 70% Ethanol provides the optimal polarity balance for extracting glycosides like Afzelin while minimizing lipophilic interference.

  • Preparation: Pulverize dried plant material (e.g., Houttuynia cordata aerial parts) to pass a #40 mesh sieve.

  • Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.

  • Solvent: Add 25 mL of 70% Ethanol .

  • Process: Sonicate for 30 minutes at

    
     (Avoid heat to prevent hydrolysis).
    
  • Clarification: Centrifuge at 4000 rpm for 10 minutes. Filter supernatant through a 0.45 µm PTFE filter.

  • Dilution: Dilute filtrate 1:10 with mobile phase prior to injection.

Protocol B: High-Resolution HPLC Method

Rationale: A gradient elution is strictly required to separate Astragalin (polar), Afzelin (intermediate), and Kaempferol (non-polar).

  • Instrument: HPLC with Photodiode Array (PDA/DAD) Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV 265 nm (Quantification), 350 nm (Confirmation).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.090%10%Equilibration
5.085%15%Polar impurities
15.075%25%Astragalin (~12 min)
25.060%40%Afzelin (~22 min)
35.010%90%Kaempferol (~32 min)
40.090%10%Re-equilibration

Part 4: Visualization of QC Workflows

Diagram 1: Extraction & QC Workflow

This workflow illustrates the critical path from raw material to validated data, highlighting the decision points for impurity limits.

QC_Workflow RawMaterial Raw Plant Material (H. cordata / N. odorata) Extraction Extraction (70% EtOH, Sonication) RawMaterial->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration HPLC HPLC-DAD Analysis (Gradient Elution) Filtration->HPLC DataEval Data Evaluation HPLC->DataEval Pass PASS: Batch Release (Afzelin > Spec, Kaempferol < 5%) DataEval->Pass Criteria Met Fail FAIL: Reject Batch (Hydrolysis Detected) DataEval->Fail High Aglycone

Caption: Standardized workflow for Afzelin extraction and quality assessment, emphasizing the critical "Data Evaluation" checkpoint for hydrolysis artifacts.

Diagram 2: Degradation & Separation Logic

This diagram visualizes the chemical relationship between the markers and their chromatographic behavior, explaining why the gradient method is necessary.

Degradation_Logic cluster_chromatogram HPLC Elution Order (C18 Column) Astragalin Astragalin (Glucoside) Polarity: High RT: ~12 min Afzelin Afzelin (Rhamnoside) Polarity: Medium RT: ~22 min Kaempferol Kaempferol (Aglycone) Polarity: Low RT: ~32 min Astragalin->Kaempferol Hydrolysis Afzelin->Kaempferol Acid/Enzyme Hydrolysis

Caption: Chemical degradation pathways and their correlation with HPLC retention times (RT). Note that Afzelin elutes between the polar glucoside and the non-polar aglycone.

References

  • Validation of HPLC Method for Flavonoid Glycosides Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Diuretic and Renal Protective Effect of Kaempferol 3-O-Alpha-L-rhamnoside (Afzelin) Source: ResearchGate / PubMed URL:[Link]

  • Afzelin: Advances on Resources, Biosynthesis, and Bioavailability Source: ResearchGate URL:[2][Link]

  • Phenolic Compounds from Nymphaea odorata Source: Journal of Natural Products URL:[Link]

  • Isolation of Flavonol Rhamnosides and Alpha-Glucosidase Inhibition Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: Kaempferol 3-O-rhamnoside (Afzelin)

[1][2]

Executive Safety Summary

Compound Identity: this compound (Afzelin) CAS Number: 482-39-3 Molecular Formula: C₂₁H₂₀O₁₀[1][2]

While this compound is often classified as "Not a hazardous substance or mixture" under GHS criteria by major suppliers (e.g., Cayman Chemical, AbMole), this classification typically reflects a lack of toxicity data rather than confirmed safety.[1] As a bioactive flavonoid glycoside capable of modulating critical cell signaling pathways (e.g., MAPK, NF-κB, AMPK), it must be handled as a Potentially Bioactive Research Chemical .

Core Operational Risk: The primary danger in a laboratory setting arises from solvation .[2] When dissolved in penetrative solvents like DMSO (Dimethyl sulfoxide), the compound’s ability to cross the dermal barrier increases significantly, bypassing the skin's natural defenses.

Risk Assessment & Hazard Identification
Hazard CategoryRisk LevelOperational Context
Acute Toxicity Low/UnknownLD50 data is often extrapolated from Kaempferol aglycone.[1][2] Treat as "Harmful if swallowed" (Precautionary).[1][2][3][4]
Inhalation ModerateFine powder form poses a respiratory irritation risk.[1][2] High surface area allows rapid absorption in lungs.[1][2]
Dermal Absorption High (in solution)Critical Risk: DMSO solutions can carry the compound directly into the bloodstream.[2]
Physical Hazard LowNot flammable, but organic dusts can theoretically form explosive mixtures in air.
Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the PPE to the state of the matter (Solid vs. Solution).[2]

Table 1: Task-Based PPE Specifications
ComponentTask A: Weighing / Dry Handling Task B: Solubilization / Pipetting Rationale
Hand Protection Double Nitrile Gloves (4 mil minimum)Solvent-Specific Gloves (See Note 1)Dry powder requires standard barrier; Solutions require chemical resistance to the solvent.[1][2]
Respiratory N95 Respirator (if outside hood) or Fume Hood (Preferred)Fume Hood (Mandatory for volatile solvents)Prevents inhalation of aerosolized dust or solvent vapors.[1][2]
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Protects against flying particles (solid) vs. splashes (liquid).[1][2]
Body Protection Lab Coat (Cotton/Poly blend), long sleevesLab Coat + Chemical Apron (if >100mL)Prevents contamination of street clothes; Apron prevents soak-through.[1][2]

Note 1 (Glove Selection for Solutions):

  • If solvent is Methanol/Ethanol: Standard Nitrile gloves (breakthrough < 15 min) are insufficient for prolonged contact.[1][2] Change immediately upon splash, or use Silver Shield/4H laminates for extended handling.

  • If solvent is DMSO: Nitrile is generally resistant to DMSO, but DMSO permeates latex. Always use Nitrile.

Operational Protocol: Safe Handling Workflow
Phase 1: Storage & Retrieval
  • Environment: Store at -20°C in a desiccator. Flavonoid glycosides are hygroscopic; moisture promotes hydrolysis, degrading the compound into Kaempferol (aglycone) and Rhamnose.

  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which causes the powder to clump and degrade.

Phase 2: Weighing (The "Static" Risk)

Dry flavonoid powders are prone to static charge, causing "fly-away" particles.[1][2]

  • Engineering Control: Use an ionizing blower or anti-static gun if available.[1][2]

  • Containment: Weigh inside a chemical fume hood or a ductless balance enclosure.

  • Technique: Use a narrow-neck weighing boat or anti-static parchment paper.[1][2] Do not use plastic spatulas; use stainless steel to ground the charge.[2]

Phase 3: Solubilization

Most assays require dissolution in DMSO or Ethanol.[1][2]

  • Vessel: Use glass or polypropylene (check solvent compatibility).[1][2]

  • Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[2]

  • Vortexing: Cap tightly before vortexing. Do not vortex open tubes.[1][2]

Visualizing the Safety Logic
Diagram 1: PPE Selection & Handling Decision Tree

This workflow ensures you select the correct protection based on the physical state and solvent system.[2]

PPE_Decision_TreeStartHandling this compoundStatePhysical State?Start->StateSolidSolid (Powder)State->SolidLiquidLiquid (Solution)State->LiquidDustRiskRisk: Inhalation & StaticSolid->DustRiskSolventIdentify SolventLiquid->SolventControl1Engineering: Fume Hood / Balance EnclosureDustRisk->Control1PPE1PPE: N95 + Double Nitrile + Safety GlassesControl1->PPE1DMSODMSOSolvent->DMSOAlcoholMethanol / EthanolSolvent->AlcoholRiskDMSORisk: Skin Penetration (Carrier Effect)DMSO->RiskDMSORiskAlcRisk: Flammability & SplashAlcohol->RiskAlcPPE_DMSOPPE: 5+ mil Nitrile (Change <30 min)RiskDMSO->PPE_DMSOPPE_AlcPPE: Double Nitrile (Change immediately on splash)RiskAlc->PPE_Alc

Caption: Operational logic for selecting PPE based on physical state and solvent carrier risks.

Emergency Response & Spill Management
Spill Response Protocol
  • Isolate: Evacuate the immediate area if a large amount of dry powder (>1g) is aerosolized.[1][2]

  • Protect: Don appropriate PPE (Goggles, N95, Double Gloves).[1]

  • Contain:

    • Powder: Cover with a damp paper towel to prevent dust generation.[1][2] Wipe up carefully.[1][2][5]

    • Liquid: Use an inert absorbent (vermiculite or spill pads).[1][2] Do not use paper towels for DMSO spills if they will be handled directly, as DMSO dissolves inks and binders in paper, potentially creating a secondary mess; use chemical absorbent pads.

  • Decontaminate: Clean surface with 10% ethanol followed by soap and water.[1][2] Kaempferol glycosides are yellow; visual inspection confirms cleanup.[1][2]

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Lift eyelids.[1][2]

  • Skin Contact (Solid): Wash with soap and water.[1][2][3]

  • Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious amounts of water.[1][2][3][6] Do not use ethanol to wash skin (it enhances absorption).[1][2]

  • Ingestion: Rinse mouth. Do not induce vomiting unless instructed by poison control.[1][2][3]

Waste Disposal Strategy

Disposal must comply with local environmental regulations (e.g., EPA in US, REACH in EU).

Waste TypeClassificationDisposal Method
Pure Compound Non-Hazardous OrganicIncineration via licensed chemical waste contractor.[1][2]
DMSO Solution Hazardous (Solvent)Segregate into "Halogen-Free Organic Solvents" container.
Methanol Solution Flammable / ToxicSegregate into "Flammable Solvents" container.[1][2]
Contaminated Solids Hazardous DebrisWeighing boats, gloves, and wipes go into "Hazardous Solid Waste" bin.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link]

  • PubChem. (2024).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Rhoades, R. A., & Bell, D. R. (2013). Medical Physiology: Principles for Clinical Medicine. (Context on DMSO skin permeation). Lippincott Williams & Wilkins.[1][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.